Product packaging for 3-Bromo-5-fluoro-2-methoxypyridine(Cat. No.:CAS No. 884494-81-9)

3-Bromo-5-fluoro-2-methoxypyridine

货号: B1520508
CAS 编号: 884494-81-9
分子量: 206.01 g/mol
InChI 键: HSWCOAGQYSBFAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-Bromo-5-fluoro-2-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrFNO B1520508 3-Bromo-5-fluoro-2-methoxypyridine CAS No. 884494-81-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-bromo-5-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWCOAGQYSBFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654217
Record name 3-Bromo-5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-81-9
Record name 3-Bromo-5-fluoro-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-fluoro-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient development of novel therapeutics.[1] this compound (CAS No. 884494-81-9) has emerged as a pivotal intermediate, valued for its unique constellation of functional groups that offer medicinal chemists a powerful tool for molecular design.[1]

The strategic utility of this compound lies in the synergistic interplay of its substituents:

  • Fluorine Atom (C5): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial pharmacokinetic properties, including metabolic stability, bioavailability, and binding affinity, by altering the electronic nature and lipophilicity of the molecule.[1]

  • Bromine Atom (C3): The bromine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient and late-stage introduction of molecular complexity, enabling the rapid exploration of chemical space.[1][2]

  • Methoxy Group (C2): The electron-donating methoxy group modulates the electronic properties of the pyridine ring, influencing its reactivity and its potential as a hydrogen bond acceptor in interactions with biological targets.[1]

This guide provides a comprehensive overview of the synthesis of this compound, focusing on a robust and scalable two-step synthetic pathway. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights grounded in established chemical principles to ensure reproducibility and success in the laboratory.

Comparative Analysis of Synthetic Strategies

Two primary synthetic routes to this compound dominate the literature. The selection of a particular route is often dictated by the availability of starting materials, scalability, cost, and purification requirements.

  • Route A: O-Methylation of 3-bromo-5-fluoropyridin-2(1H)-one. This approach involves the direct methylation of the corresponding pyridinone precursor. While conceptually straightforward, this route has notable drawbacks for large-scale production. The starting material, 3-bromo-5-fluoro-2-hydroxypyridine, is often expensive.[3] Furthermore, reported procedures using reagents like silver carbonate and methyl iodide suffer from moderate yields (around 44%) and necessitate purification by column chromatography, which is undesirable for industrial-scale synthesis.[3][4]

  • Route B: Regioselective Bromination of 2-methoxy-5-fluoropyridine. This strategy begins with a more accessible and cost-effective starting material and introduces the key bromine atom in the final step.[3] This route offers advantages in terms of raw material cost, milder reaction conditions, and potentially higher overall yields, making it more amenable to industrial production.[3]

Considering these factors, this guide will focus on the more industrially viable Route B .

Workflow for the Synthesis of this compound (Route B)

The selected pathway is a two-step process beginning with the synthesis of the key intermediate, 2-methoxy-5-fluoropyridine, followed by its regioselective bromination.

G A 2-Methoxy-5-aminopyridine B Diazotization & Fluorination A->B 1. Acid, NaNO2 2. HBF4, Heat C 2-Methoxy-5-fluoropyridine B->C D 2-Methoxy-5-fluoropyridine E Regioselective Bromination D->E NBS, THF, 70°C F This compound E->F

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

The following protocols are grounded in established procedures and provide a clear, step-by-step guide for execution.[2][3]

Protocol 1: Synthesis of 2-methoxy-5-fluoropyridine

This procedure utilizes a modified Balz-Schiemann reaction, converting an accessible amine into the desired fluoro-substituted pyridine via a diazonium salt intermediate.

Materials & Equipment:

  • 2-Methoxy-5-aminopyridine

  • Hydrochloric Acid (HCl) or Tetrafluoroboric Acid (HBF₄)

  • Sodium Nitrite (NaNO₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle

  • Standard extraction and distillation glassware

Step-by-Step Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-5-aminopyridine in an appropriate acid (e.g., HCl).[3]

    • Cool the mixture to 0-5 °C using an ice bath.

    • Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled pyridine mixture, ensuring the temperature remains below 5 °C. Vigorous stirring is essential to ensure efficient formation of the diazonium salt.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.

  • Fluorination:

    • To the cold diazonium salt solution, add a fluorinating agent such as tetrafluoroboric acid if not used as the initial acid.[3]

    • Slowly warm the reaction mixture to room temperature, and then gently heat to 35-45 °C.[3] Nitrogen gas evolution should be observed as the diazonium group is displaced by fluoride.

    • Maintain this temperature until gas evolution ceases, indicating the completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product, 2-methoxy-5-fluoropyridine, which can be purified further by distillation if necessary.

Protocol 2: Synthesis of this compound

This step involves the electrophilic aromatic substitution of the synthesized intermediate using N-bromosuccinimide (NBS) as the bromine source.

Materials & Equipment:

  • 2-Methoxy-5-fluoropyridine

  • N-bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck flask, condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry three-neck flask under an inert nitrogen or argon atmosphere, add 2-methoxy-5-fluoropyridine and N-bromosuccinimide (typically 1.0-1.2 equivalents).[2]

    • Add anhydrous THF via syringe or cannula.[2] Stir the mixture at room temperature until all solids are dissolved.

  • Bromination Reaction:

    • Slowly heat the reaction mixture to 70 °C and maintain this temperature with stirring for several hours (typically 5 hours).[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.[2]

    • Filter the mixture to remove the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

    • The crude material, this compound, can be purified by silica gel column chromatography (eluent: 5-25% EtOAc/hexane) to afford the final product as a colorless oil.[4]

Mechanistic Rationale and Scientific Insights

A deep understanding of the underlying mechanisms is crucial for troubleshooting and optimization.

Regioselectivity of the Bromination Step

The successful synthesis of the target molecule hinges on the high regioselectivity of the bromination reaction. The substitution pattern on the 2-methoxy-5-fluoropyridine ring dictates the position of the incoming electrophile (Br⁺).

G cluster_0 Directing Effects on Pyridine Ring cluster_1 Reaction Outcome A 2-Methoxy Group (-OCH3) Activating Ortho-, Para-directing (Directs to C3, C6) D Combined Effect Favors Bromination at C3 A->D B 5-Fluoro Group (-F) Deactivating (Inductive) Ortho-, Para-directing (Directs to C4, C6) B->D C Ring Nitrogen Strongly Deactivating Meta-directing (Directs to C3, C5) C->D E 2-Methoxy-5-fluoropyridine G Electrophilic Attack at C3 E->G NBS (Br+) F This compound G->F

Caption: Rationale for regioselective bromination at the C3 position.

  • 2-Methoxy Group: This is a strong activating group that directs electrophilic substitution to the ortho (C3) and para (C6) positions through resonance donation.

  • Ring Nitrogen: The pyridine nitrogen is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta positions (C3 and C5).

  • 5-Fluoro Group: Fluorine is deactivating via induction but is ortho-, para-directing through resonance. It directs to the C4 and C6 positions.

The C3 position is strongly favored as it is activated by the powerful methoxy group and also satisfies the directing effect of the ring nitrogen. The C6 position is sterically hindered by the adjacent fluorine and less activated. The C4 position is deactivated by the adjacent fluorine. This convergence of directing effects leads to a highly selective bromination at the C3 position.

Data Summary and Characterization

Proper analytical characterization is essential to confirm the identity and purity of the synthesized compound.

ParameterValueSource
Chemical Name This compound[2]
CAS Number 884494-81-9[4]
Molecular Formula C₆H₅BrFNO[2]
Molecular Weight 206.01 g/mol N/A
Appearance Colorless oil or liquid[2][4]
Boiling Point 188.4 ± 35.0 °C at 760 mmHg[2][4]
Density ~1.6 g/cm³[2][4]
Reported Yield 43.8% (from Route A)[4]
Purity (Typical) >98%[1]

Key Analytical Techniques for Validation:

  • ¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry of substitution.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • LC-MS / GC-MS: To assess purity and monitor reaction progress.

Conclusion

The synthesis of this compound via the two-step sequence of diazotization-fluorination followed by regioselective bromination represents an efficient and scalable method for producing this valuable building block. By understanding the chemical principles that govern each transformation, researchers can confidently and reliably execute this synthesis, accelerating the discovery and development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9) in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics.[1] Its presence in numerous FDA-approved drugs is a testament to its ability to engage in favorable interactions with biological targets. Within this privileged class of heterocycles, 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9) has emerged as a particularly valuable building block for the synthesis of complex pharmaceutical intermediates.[2][3] This guide provides a comprehensive technical overview of its core attributes, synthetic utility, and strategic application in drug discovery programs.

This compound is a liquid at room temperature with a molecular formula of C₆H₅BrFNO and a molecular weight of 206.01 g/mol .[4][5] Its strategic advantage in drug development stems from the unique interplay of its constituent functional groups: a bromine atom that serves as a versatile handle for cross-coupling reactions, a fluorine atom to enhance metabolic stability and bioavailability, and a methoxy group that modulates the electronic properties of the pyridine ring.[6]

Core Attributes and Medicinal Chemistry Rationale

The utility of this compound in drug design is best understood by dissecting the contribution of each of its functional groups:

Functional Group Chemical Property Significance in Drug Discovery
Pyridine Ring Aromatic heterocycle, weak base, hydrogen bond acceptor.A common motif in approved drugs, capable of forming key interactions with biological targets.[1][7]
Bromine Atom Halogen, good leaving group in cross-coupling reactions.Enables the facile introduction of molecular complexity through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6][8]
Fluorine Atom Highly electronegative, small atomic radius.Can improve metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and increase bioavailability by modulating pKa.[3][6]
Methoxy Group Electron-donating group, can influence ring electronics.Modulates the reactivity of the pyridine ring and can serve as a hydrogen bond acceptor or be metabolically cleaved to a hydroxyl group, providing a point for further functionalization.[6]

Synthetic Utility and Key Transformations

The bromine atom at the 3-position is the primary site for synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex drug candidates.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a 3-aryl-5-fluoro-2-methoxypyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Nitrogen or Argon source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-fluoro-2-methoxypyridine.

Self-Validating Controls:

  • Negative Control: A parallel reaction run without the palladium catalyst to ensure the transformation is catalyst-dependent.

  • Internal Standard: Addition of a known amount of a non-reactive internal standard to the reaction mixture for accurate quantification of product formation by GC or LC-MS.

Synthetic Workflow Diagram

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions reagent1 This compound workup Aqueous Workup & Purification reagent1->workup Reaction reagent2 Arylboronic Acid reagent2->workup catalyst Pd(PPh₃)₄ catalyst->workup base Na₂CO₃ base->workup solvent Dioxane/H₂O solvent->workup product 3-Aryl-5-fluoro-2-methoxypyridine workup->product

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

Application in the Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of this compound in a drug discovery context, we present a hypothetical synthesis of a potential kinase inhibitor. Pyridine-based scaffolds are common in kinase inhibitors, often forming key hydrogen bonds with the hinge region of the enzyme's active site.

Let's hypothesize a target kinase, "Kinase X," implicated in a proliferative disease. Our hypothetical inhibitor, "Inhibitor-Y," is designed with a 3-aminopyrazole moiety coupled to the this compound core.

Hypothetical Signaling Pathway

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes InhibitorY Inhibitor-Y InhibitorY->KinaseX Inhibits

Caption: Hypothetical signaling pathway involving Kinase X.

Hypothetical Biological Evaluation of "Inhibitor-Y"

A tiered approach would be employed to evaluate the biological activity of our synthesized compound.

In Vitro Biochemical Assay
  • Objective: To determine the direct inhibitory activity of "Inhibitor-Y" on Kinase X.

  • Method: A radiometric assay using ³²P-ATP or a fluorescence-based assay (e.g., LanthaScreen®) to measure the phosphorylation of a known Kinase X substrate.

  • Data Output: IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Assay
  • Objective: To assess the ability of "Inhibitor-Y" to inhibit Kinase X activity in a cellular context.

  • Method: A Western blot analysis to measure the phosphorylation of the downstream substrate of Kinase X in a cancer cell line known to have upregulated Kinase X activity.

  • Data Output: A dose-dependent reduction in substrate phosphorylation.

Cell Proliferation Assay
  • Objective: To determine the effect of "Inhibitor-Y" on the proliferation of cancer cells.

  • Method: A colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to measure cell viability after treatment with increasing concentrations of the inhibitor.

  • Data Output: GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).

Data Interpretation and Lead Optimization

The data from these assays would guide the next steps in the drug discovery process.

Assay Favorable Outcome Interpretation and Next Steps
Biochemical IC₅₀ < 100 nMThe compound is a potent inhibitor of the target kinase. Proceed to cellular assays.
Cellular Activity Potent inhibition of substrate phosphorylation at concentrations similar to the biochemical IC₅₀.The compound has good cell permeability and engages the target in a cellular environment.
Cell Proliferation GI₅₀ Potent inhibition of cell growth, ideally correlated with on-target cellular activity.The compound has the desired anti-proliferative effect, likely through the intended mechanism of action.

If the initial results are promising, further optimization would be pursued. The versatility of the this compound scaffold allows for systematic modifications to improve potency, selectivity, and pharmacokinetic properties. For instance, different aryl or heteroaryl groups could be introduced at the 3-position via Suzuki coupling to explore the surrounding binding pocket of the kinase.

Conclusion

This compound is a high-value chemical intermediate that provides a robust platform for the synthesis of novel and complex drug candidates. Its strategically positioned functional groups offer medicinal chemists a reliable and versatile tool to accelerate the drug development pipeline.[6] Understanding its synthetic utility and the rationale behind its application is key to leveraging its full potential in the quest for new and effective therapeutics.

References

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methoxypyridine: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-2-methoxypyridine, a key heterocyclic building block in modern medicinal and materials chemistry. The document delineates its fundamental physicochemical properties, provides a detailed analysis of its structural features through spectroscopic data, and outlines robust, field-proven synthetic protocols. Emphasis is placed on the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are central to its utility in drug discovery. This guide is intended for researchers, chemists, and process development scientists, offering expert insights into the strategic application and handling of this versatile intermediate.

Introduction and Strategic Importance

This compound (CAS No. 884494-81-9) is a strategically important substituted pyridine derivative.[1][2] Its value in synthetic chemistry, particularly in the pharmaceutical and agrochemical sectors, is derived from the unique interplay of its three distinct functional groups.[3]

  • The Pyridine Core: An electron-deficient aromatic system, the pyridine ring is a common motif in numerous approved drugs, influencing solubility, metabolic stability, and target binding interactions.

  • The Bromine Atom: Positioned at the 3-position, the bromine atom serves as a highly versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile construction of complex molecular architectures.[2][3]

  • The Fluorine Atom: Located at the 5-position, the fluorine atom significantly modulates the electronic properties of the pyridine ring. In drug development, the incorporation of fluorine is a well-established strategy to enhance pharmacokinetic properties, including metabolic stability (by blocking potential sites of metabolism) and bioavailability (by altering lipophilicity and pKa).

  • The Methoxy Group: The 2-methoxy group is an electron-donating group that influences the reactivity of the pyridine ring and provides an additional point for potential interaction with biological targets.

This combination of features makes this compound a sought-after intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization programs.[3]

Physicochemical and Structural Properties

This compound is typically a colorless oil or liquid at ambient temperature and pressure.[2] Its key physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 884494-81-9[1]
Molecular Formula C₆H₅BrFNO[1]
Molecular Weight 206.01 g/mol [1]
Appearance Colorless oil/liquid[2]
Boiling Point 188.4 ± 35.0 °C at 760 mmHg[3]
Density ~1.6 g/cm³[3]
SMILES COC1=C(C=C(C=N1)F)Br[1]
Spectroscopic Characterization

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. While specific, publicly available spectra are limited, the expected characteristics are outlined below based on the analysis of similar structures and general principles.[4][5]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons.

  • H-4 Proton: This proton is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine atom (³JH-F) and the H-6 proton (⁴JH-H).

  • H-6 Proton: This proton will likely appear as a doublet, primarily showing coupling to the fluorine atom (³JH-F).

  • -OCH₃ Protons: A singlet integrating to three protons is expected, typically in the range of 3.9-4.1 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals. The carbon atoms bonded to or near the fluorine atom will exhibit splitting (C-F coupling).

  • C-F Carbons: The carbons directly bonded to fluorine (C-5) and in proximity (C-4, C-6) will show characteristic splitting patterns with large coupling constants (¹JC-F, ²JC-F).

  • C-Br Carbon: The C-3 carbon attached to bromine will be shifted upfield compared to an unsubstituted carbon.

  • C-O Carbon: The C-2 carbon bonded to the methoxy group will be significantly downfield.

  • -OCH₃ Carbon: The methoxy carbon will appear as a single peak in the aliphatic region (typically 50-60 ppm).

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom.[6][7] A single resonance is expected for the fluorine at the C-5 position. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal will be split by the adjacent aromatic protons (H-4 and H-6), likely appearing as a triplet or a doublet of doublets.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present.

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1600-1400 cm⁻¹

  • C-O-C stretching (ether): ~1250-1050 cm⁻¹

  • C-F stretching: ~1200-1000 cm⁻¹

  • C-Br stretching: Typically found in the fingerprint region below 800 cm⁻¹[5]

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak ([M]⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.[5]

Synthesis and Manufacturing Protocols

There are several established routes for the synthesis of this compound. The choice of method often depends on the starting material availability, scale of production, and cost considerations.

Protocol 1: Methylation of 3-Bromo-5-fluoropyridin-2(1H)-one

This method is a direct and reliable laboratory-scale synthesis. The causality behind this protocol lies in the nucleophilic character of the pyridinone oxygen, which is methylated by an electrophilic methyl source like iodomethane. Silver carbonate acts as a base to deprotonate the pyridinone and as a halide scavenger.

Step-by-Step Methodology: [2]

  • Reaction Setup: To a solution of 3-bromo-5-fluoropyridin-2(1H)-one (1.0 eq) in toluene, add silver carbonate (Ag₂CO₃, 0.7 eq).

  • Methylation: Slowly add iodomethane (CH₃I, 1.2 eq) to the suspension at room temperature.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove silver salts. Wash the filter cake with additional toluene.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 5-25%), to afford this compound as a colorless oil.[2]

G cluster_0 Protocol 1: Methylation Route start Start Materials: 3-Bromo-5-fluoropyridin-2(1H)-one Iodomethane, Ag2CO3, Toluene reaction Reaction: Stir at Room Temperature Overnight start->reaction filtration Filtration: Remove Silver Salts via Celite Pad reaction->filtration concentration Concentration: Remove Toluene under Vacuum filtration->concentration purification Purification: Silica Gel Chromatography (EtOAc/Hexanes) concentration->purification product Final Product: This compound purification->product

Caption: Workflow for the methylation synthesis of this compound.

Protocol 2: Bromination of 2-Methoxy-5-fluoropyridine

This route is often preferred for larger-scale synthesis due to potentially more cost-effective starting materials. The logic involves the electrophilic aromatic substitution on the electron-rich 2-methoxy-5-fluoropyridine ring. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine.

Step-by-Step Methodology: [3]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve 2-methoxy-5-fluoropyridine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Bromination: Add N-bromosuccinimide (NBS, ~1.0-1.1 eq) portion-wise to the solution. An exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (e.g., ~70 °C) and stir for several hours (typically 5 hours). Monitor the reaction for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, filter the mixture to remove succinimide by-product.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or distillation to yield the final product.[3]

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of the C-Br bond, which serves as a linchpin for constructing more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various Pd-catalyzed cross-coupling reactions. The choice of catalyst (palladium source and ligand) and base is critical for achieving high yields and must be optimized for each specific substrate pairing.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (boronic acid or boronate ester) to form a new C-C bond. This is a powerful method for synthesizing biaryl and heteroaryl-aryl structures.

  • Mechanism Insight: The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the activated boronic acid (boronate complex), and concludes with reductive elimination to form the product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine. It is one of the most effective methods for synthesizing aryl amines.

  • Mechanism Insight: Similar to the Suzuki coupling, the cycle begins with oxidative addition of the C-Br bond to Pd(0). The amine then coordinates to the Pd(II) complex, is deprotonated by a base to form a palladium-amido intermediate, and subsequent reductive elimination yields the aminated product.

G cluster_reactivity Key Reactivity Pathways start 3-Bromo-5-fluoro- 2-methoxypyridine suzuki Suzuki Coupling (Pd Catalyst, Base, Ar-B(OH)2) start->suzuki buchwald Buchwald-Hartwig (Pd Catalyst, Base, R2NH) start->buchwald lithiation Lithiation/Borylation (n-BuLi, B(OiPr)3) start->lithiation product_suzuki Aryl/Heteroaryl Substituted Pyridine (C-C Bond Formation) suzuki->product_suzuki product_buchwald N-Substituted Aminopyridine (C-N Bond Formation) buchwald->product_buchwald product_lithiation Pyridyl Boronate Ester (Intermediate for further couplings) lithiation->product_lithiation

Caption: Major synthetic transformations of this compound.

Lithiation and Borylation

The bromine atom can be exchanged with lithium using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. The resulting lithiated pyridine is a potent nucleophile that can be quenched with various electrophiles. A particularly useful transformation is the reaction with a borate ester, such as triisopropyl borate, to form a pyridine boronate ester. This in-situ generated species can then be used in subsequent Suzuki coupling reactions.[2]

Analytical and Quality Control Workflow

Ensuring the identity, purity, and consistency of this compound is critical for its successful application in regulated environments like pharmaceutical development. A robust quality control (QC) system is self-validating, where each step confirms the findings of the previous one.

Step-by-Step QC Protocol:

  • Identity Confirmation:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. The observed chemical shifts, coupling constants, and integration must match the established reference standard.

    • Mass Spectrometry: Confirms the molecular weight and the presence of bromine via the characteristic isotopic pattern.

  • Purity Assessment:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity (typically >98%). The area percentage of the main peak is reported.

    • NMR Integration: Can be used for a semi-quantitative purity assessment by comparing the integral of the compound's protons against a known internal standard.

  • Residual Solvent and Water Content:

    • GC-Headspace: Used to quantify residual solvents from the synthesis and purification steps.

    • Karl Fischer Titration: The standard method for determining water content.

G cluster_qc Quality Control Workflow sample Incoming Batch Sample identity Identity Confirmation (NMR, MS) sample->identity purity Purity Assay (HPLC/GC) identity->purity Identity Confirmed impurities Impurity Analysis (KF, GC-HS) purity->impurities Purity ≥ 98% coa Certificate of Analysis (CoA) Generation impurities->coa Impurities within spec

Caption: A typical quality control workflow for certifying this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 2°C - 8°C.[1]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

An In-depth Technical Guide to the Reactivity of 3-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-fluoro-2-methoxypyridine is a strategically important and versatile building block in modern medicinal chemistry and drug discovery.[1][2][3][4] Its unique substitution pattern—a reactive bromine handle for cross-coupling, a metabolically robust fluorine atom, and an electron-donating methoxy group—provides a rich platform for the synthesis of complex molecular architectures.[1][4] This guide offers an in-depth analysis of the molecule's reactivity, grounded in established chemical principles and supported by field-proven protocols. We will explore its synthesis, the dominant reactivity at the C3-position via palladium-catalyzed cross-coupling and metallation, and the inherent stability of the C5-fluoro substituent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the efficient construction of novel chemical entities.

Introduction: A Profile of a Privileged Scaffold

The pyridine core is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[2] The strategic functionalization of this ring system is paramount in modulating a compound's biological activity, selectivity, and metabolic stability. This compound (CAS 884494-81-9) has emerged as a particularly valuable intermediate due to the orthogonal reactivity of its substituents.[5][6]

  • The C3-Bromo Group: This serves as the primary reactive site for introducing molecular diversity. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the formation of C-C and C-N bonds, respectively.[1][7] It is also amenable to halogen-metal exchange, opening pathways for derivatization via organometallic intermediates.[8]

  • The C5-Fluoro Group: The introduction of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity, and modulate pKa.[1][4] As we will discuss, the placement of the fluorine at the C5 position (meta to the ring nitrogen) renders it largely unreactive to standard nucleophilic aromatic substitution (SNAr), ensuring its integrity throughout most synthetic sequences.

  • The C2-Methoxy Group: This electron-donating group influences the electronic properties of the pyridine ring, impacting the reactivity of the C3-bromo position and potentially modulating interactions with biological targets.[1]

This guide will dissect these features, providing both the theoretical underpinnings and practical, step-by-step methodologies for the key transformations of this versatile building block.

Synthesis of this compound

Two primary synthetic routes are commonly reported for the preparation of this compound. The choice of method often depends on the availability of starting materials.

Route A: Electrophilic Bromination

This is a direct approach starting from the commercially available 2-methoxy-5-fluoropyridine. The electron-donating methoxy group at C2 and the activating effect of the ring nitrogen direct the bromination to the electron-rich C3 position.

cluster_0 Route A: Electrophilic Bromination start 2-methoxy-5-fluoropyridine product This compound start->product N-Bromosuccinimide (NBS) Anhydrous THF, 70°C

Caption: Synthetic workflow for Route A.

Experimental Protocol: Bromination of 2-methoxy-5-fluoropyridine [7]

  • To a dried reaction flask, add 2-methoxy-5-fluoropyridine (1.0 eq.) and N-bromosuccinimide (NBS, 1.05 eq.).

  • Replace the atmosphere in the flask with an inert gas (e.g., Nitrogen or Argon).

  • Slowly add anhydrous tetrahydrofuran (THF) to the flask with stirring until all solids dissolve.

  • Slowly heat the reaction mixture to 70°C and maintain stirring for 5 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography to yield this compound.

Route B: O-Methylation

This route begins with 3-bromo-5-fluoropyridin-2(1H)-one. The methylation of the pyridone oxygen is a reliable method to furnish the target compound.

cluster_0 Route B: O-Methylation start_B 3-bromo-5-fluoropyridin-2(1H)-one product_B This compound start_B->product_B Iodomethane (CH3I) Silver Carbonate (Ag2CO3) Toluene, RT, overnight

Caption: Synthetic workflow for Route B.

Experimental Protocol: Methylation of 3-bromo-5-fluoropyridin-2(1H)-one [8]

  • To a reaction flask, add 3-bromo-5-fluoropyridin-2(1H)-one (10.0 g, 52.1 mmol) and silver carbonate (Ag₂CO₃, 10.0 g, 36.5 mmol) to toluene (100 mL).

  • Slowly add iodomethane (3.89 mL, 62.5 mmol).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the solid cake with additional toluene.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography (eluent: 5-25% EtOAc/hexane) to afford this compound as a colorless oil (yield: 4.70 g, 43.8%).[8]

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo position is the primary locus of reactivity, making it an ideal substrate for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron reagents to form biaryl structures.[9] For this compound, this transformation proceeds efficiently at the C3 position. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging coupling partners.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)L2-Br Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition PdII_Ar_Ar Ar-Pd(II)L2-Ar' PdII_complex->PdII_Ar_Ar Transmetalation Transmetalation Transmetalation PdII_Ar_Ar->Pd0 Reductive Elimination Product 3-Aryl-5-fluoro- 2-methoxypyridine PdII_Ar_Ar->Product RedElim Reductive Elimination Start 3-Bromo-5-fluoro- 2-methoxypyridine BoronicAcid Ar'-B(OH)2 + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for structurally similar bromopyridines and serves as a robust starting point for optimization.[2][10]

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst system: Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky, electron-rich phosphine ligand such as SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene, 5 mL).

  • Seal the flask and heat the mixture to 100-110°C with vigorous stirring for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired 3-aryl-5-fluoro-2-methoxypyridine.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range
Pd(OAc)₂ / SPhosK₃PO₄Toluene or Dioxane/H₂O100-11070-95%
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene11075-98%
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90-10065-90%
Table 1: Common conditions for Suzuki-Miyaura coupling of bromopyridines. Yields are estimates based on analogous systems.[2][10]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, coupling aryl halides with primary or secondary amines.[11][12] This reaction is indispensable for synthesizing the aminopyridine derivatives prevalent in many pharmaceutical agents.

cluster_bh Buchwald-Hartwig Amination Workflow Setup 1. Assemble Reagents (Substrate, Amine, Base, Catalyst, Ligand) Inert 2. Establish Inert Atmosphere (Ar/N2) Setup->Inert Solvent 3. Add Anhydrous, Degassed Solvent Inert->Solvent Heat 4. Heat Reaction (80-110°C) Solvent->Heat Workup 5. Aqueous Workup & Extraction Heat->Workup Purify 6. Chromatography Workup->Purify Product Product: 3-Amino-5-fluoro- 2-methoxypyridine Purify->Product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of bromopyridines and provides a reliable starting point.[1][13]

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.).

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Under the inert atmosphere, add this compound (1.0 equiv.).

  • Add anhydrous, degassed toluene (to a concentration of 0.1-0.2 M).

  • Finally, add the amine coupling partner (1.2 equiv.) via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene100-110
Pd(OAc)₂RuPhosK₂CO₃ or Cs₂CO₃Dioxane100
BrettPhos-precatalyst(Internal)LiHMDSTHF/Toluene80-100
Table 2: Recommended catalyst systems for Buchwald-Hartwig amination of bromopyridines.[1][13][14]

Reactivity via Halogen-Metal Exchange

Beyond palladium catalysis, the C3-bromo bond can be activated through halogen-metal exchange to form a potent nucleophilic organometallic intermediate. This provides a complementary strategy for C-C bond formation by reaction with a wide range of electrophiles.

Lithiation and Grignard Formation

Treatment of this compound with strong organolithium bases (like n-BuLi) or through magnesium-exchange reagents (like i-PrMgCl·LiCl) at low temperatures selectively generates the corresponding C3-lithiated or Grignard species.[15][16][17] The presence of the methoxy group may offer some directing effect, but the high reactivity of the C-Br bond typically ensures exchange occurs at this site. This organometallic intermediate can then be trapped with various electrophiles.

Representative Protocol: Bromine-Lithium Exchange and Borylation [8]

  • In an oven-dried flask under an argon atmosphere, dissolve this compound (6.0 g, 29.12 mmol) in anhydrous THF (70 mL).

  • Cool the solution to -100°C using a liquid N₂/ethanol bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 20 mL, 32 mmol) dropwise, maintaining the internal temperature below -95°C.

  • Stir the resulting mixture at this temperature for 30 minutes to ensure complete halogen-metal exchange.

  • Slowly add triisopropyl borate (8.4 mL, 36.62 mmol) to the reaction mixture.

  • Stir the reaction for an additional 2 hours at -100°C, then allow it to warm slowly to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue to obtain the corresponding 3-boronic ester derivative, which can be used directly in subsequent Suzuki-Miyaura coupling reactions.

ReagentTemperatureIntermediateSubsequent Reaction
n-BuLi-78 to -100°C3-Lithio-5-fluoro-2-methoxypyridineTrapping with aldehydes, ketones, CO₂, borates, etc.
i-PrMgCl·LiCl-20 to 0°C3-Magnesio-5-fluoro-2-methoxypyridine chlorideCross-coupling, acylation, alkylation.
Table 3: Common conditions for halogen-metal exchange.

The Unreactive Nature of the C5-Fluoro Group in SNAr

A critical aspect of this molecule's reactivity profile is the general inertness of the C5-fluoro substituent towards nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale:

The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For this intermediate to be sufficiently stabilized, the negative charge must be delocalized onto an electronegative atom or group. In pyridine systems, the ring nitrogen is highly effective at stabilizing this negative charge when the nucleophilic attack occurs at the C2, C4, or C6 positions (ortho and para to the nitrogen).

cluster_meta Attack at C5 (meta) cluster_para Attack at C4 (para) meta_attack Nu⁻ attacks C5 meta_intermediate Intermediate: Negative charge on C2, C4, C6 (Cannot delocalize onto N) meta_result High energy intermediate => Reaction is disfavored para_attack Nu⁻ attacks C4 para_intermediate Intermediate: Negative charge on C3, C5, and N (Resonance stabilized by N) para_result Lower energy intermediate => Reaction is favored

Caption: Rationale for the stability of the C5-fluoro group in SNAr.

The fluorine atom in this compound is at the C5 position, which is meta to the ring nitrogen. Nucleophilic attack at this position would place the resulting negative charge on carbons C2, C4, and C6, but it cannot be delocalized onto the electronegative nitrogen atom . This lack of crucial resonance stabilization makes the Meisenheimer intermediate significantly higher in energy, and thus the reaction is kinetically disfavored. This inherent stability is a key strategic advantage, allowing chemists to perform a wide range of transformations at the C3-bromo position without concern for unwanted side reactions at the C5-fluoro site.

Conclusion

This compound is a powerful and reliable synthetic intermediate whose reactivity is dominated by the C3-bromo position. This site readily engages in a host of high-yield, functional-group-tolerant transformations, most notably palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as halogen-metal exchange to form versatile organometallic reagents. A cornerstone of its utility is the strategic inertness of the C5-fluoro group to nucleophilic substitution, which ensures its preservation throughout multi-step synthetic sequences. By understanding these distinct reactivity profiles, medicinal and process chemists can confidently and efficiently incorporate this valuable building block into complex drug discovery and development programs.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-fluoro-2-methoxypyridine is a halogenated and methoxylated pyridine derivative that serves as a crucial building block in modern organic and medicinal chemistry. Its unique substitution pattern—featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methoxy group—makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2] Understanding the fundamental physical properties of this compound is paramount for researchers and process chemists to ensure its proper handling, storage, reaction optimization, and purification.

This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, supported by detailed experimental protocols and safety information, to empower scientists in their research and development endeavors.

Molecular Structure and Key Identifiers

The structural arrangement of substituents on the pyridine ring dictates the molecule's reactivity and physical characteristics. The bromine at position 3, fluorine at position 5, and methoxy group at position 2 create a specific electronic and steric environment.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 884494-81-9[1][2][3]
Molecular Formula C₆H₅BrFNO[1][3][4]
Molecular Weight 206.01 g/mol [1][3][4]
Canonical SMILES COC1=C(C=C(C=N1)F)Br[1]

Physicochemical Properties

The physical state and bulk properties of a compound are critical for its practical application in a laboratory or industrial setting. This compound is typically supplied as a liquid or a colorless oil at ambient temperature.[2][3]

Expert Insight: The description as a "colorless oil" suggests a relatively high viscosity and low volatility compared to common solvents like acetone or ethanol. Its predicted boiling point confirms this, indicating that vacuum distillation is the preferred method for purification to avoid thermal decomposition at atmospheric pressure.

Table 2: Key Physical Properties

PropertyValueNotesSource(s)
Appearance Colorless oil / LiquidAt room temperature and pressure.[3]
Boiling Point 188.4 ± 35.0 °CPredicted value at 760 mmHg.[2][3]
Density 1.621 ± 0.06 g/cm³Predicted value.[3]
Refractive Index (n20/D) 1.5390 to 1.5430Predicted range.[3]
pKa -1.38 ± 0.20Predicted; indicates very weak basicity.[3]
Solubility No quantitative data available.Expected to be soluble in common organic solvents (e.g., chloroform, ethyl acetate, THF) and poorly soluble in water.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While raw spectral data is proprietary to suppliers, typical spectra provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[5]

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, one would expect to see distinct signals for the methoxy protons (-OCH₃) and the two aromatic protons on the pyridine ring. The methoxy group would appear as a sharp singlet, while the ring protons would appear as multiplets due to coupling with each other and with the fluorine atom.

  • ¹³C NMR (Carbon NMR): This spectrum reveals the number of chemically distinct carbon atoms. Six unique signals would be expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts would be influenced by the attached heteroatoms (N, O, F, Br).

Spectra for this compound are available for reference from various chemical suppliers.[6]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.[7] The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak (M+) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 205 and 207).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum would exhibit characteristic absorption bands for C-O stretching (from the methoxy group), C=N and C=C stretching from the aromatic pyridine ring, and C-F and C-Br stretching vibrations.

Experimental Protocols

Trustworthiness through Validation: The following protocols are standard, validated methods for determining key physical properties. The causality behind each step is explained to ensure robust and reproducible results.

Protocol 1: Micro Boiling Point Determination

This method is ideal for determining the boiling point of small quantities of liquid, a common scenario in research and development.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] In this micro-method, we heat the sample and trap its vapor in an inverted capillary tube. As the vapor expands, it pushes the liquid out. Upon cooling, the vapor contracts, and the liquid is drawn back into the capillary precisely when the external pressure equals the vapor pressure, allowing for an accurate temperature reading.[9]

Methodology:

  • Sample Preparation: Place a small amount (0.5-1.0 mL) of this compound into a small-diameter test tube or a fusion tube.

  • Capillary Insertion: Seal one end of a glass capillary tube using a flame. Place the capillary tube into the fusion tube with the open end down.

  • Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

  • Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heat distribution.[8]

  • Observation: Heat the bath gently. A slow, steady stream of bubbles will emerge from the capillary tip as the trapped air and sample vapor expand.

  • Measurement: Turn off the heat when a rapid and continuous stream of bubbles is observed. The liquid will begin to cool.

  • Record Boiling Point: Carefully watch the capillary. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[9] Repeat the heating and cooling cycle to verify the result.

cluster_prep Preparation cluster_exp Experiment A Add 0.5 mL sample to fusion tube B Insert inverted, sealed capillary tube A->B C Attach tube to thermometer B->C D Suspend in heating bath C->D E Heat gently D->E F Observe rapid bubbling, then turn off heat E->F G Record temperature when liquid enters capillary F->G

Caption: Workflow for Micro Boiling Point Determination.

Protocol 2: Sample Preparation for NMR Spectroscopy

Proper sample preparation is critical for acquiring high-quality, interpretable NMR data.[10]

Causality: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), making the solvent invisible in the ¹H NMR spectrum.[10] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for drift and ensuring high resolution. Filtering is essential to remove paramagnetic impurities or particulates that can broaden spectral lines and degrade resolution.

Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum (or 50-100 mg for ¹³C NMR) into a small, clean vial.[10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[10][11]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtering (Critical Step): Draw the solution into a glass Pasteur pipette that has been plugged with a small piece of cotton or glass wool. Filter the solution directly into a clean, dry 5 mm NMR tube. This removes any dust or particulate matter.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Safety, Handling, and Storage

As a Senior Application Scientist, safety is the foremost consideration in any experimental design.

  • Hazard Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and kept refrigerated at 2°C to 8°C.[1][3] Some sources note that it may be light-sensitive, so storage in an amber vial is recommended.[3]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste.

References

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Bromo-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and organic synthesis.[1][2] Its strategic arrangement of bromo, fluoro, and methoxy functional groups on the pyridine scaffold imparts unique reactivity, making it an invaluable intermediate for the synthesis of complex pharmaceutical agents and novel molecular entities.[2][3] This guide provides a comprehensive technical overview of its core physicochemical properties, with a primary focus on its molecular weight and its implications in synthesis. It further details validated synthetic protocols, explores its chemical reactivity in key transformations, and outlines standards for its analytical characterization and safe handling. This document is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Core Physicochemical Properties

The foundational characteristics of a chemical reagent are paramount for its effective use in synthesis, dictating stoichiometric calculations, reaction conditions, and purification strategies. The molecular weight, in particular, is the cornerstone of quantitative chemistry, ensuring precise molar ratios for optimal reaction yield and purity.

The exact molecular weight of this compound is 206.01 g/mol .[4][5][6] This value is derived from its molecular formula, C₆H₅BrFNO , which accounts for the atomic weights of its constituent atoms: six carbon, five hydrogen, one bromine, one fluorine, one nitrogen, and one oxygen atom.[4][5][6]

A summary of its essential physicochemical data is presented below for quick reference.

PropertyValueSource(s)
Molecular Weight 206.01 g/mol [4][5]
Molecular Formula C₆H₅BrFNO[4][5][6]
CAS Number 884494-81-9[1][4][5][7]
Appearance Colorless oil / Liquid[8]
Density ~1.6 g/cm³[1][8]
Boiling Point 188.4 ± 35.0 °C at 760 mmHg[1][8]
Purity >97.0% (GC)[9]
Storage Store at 2°C - 8°C[4]

Synthesis Methodologies: A Comparative Analysis

The viability of a building block in large-scale drug development often depends on the efficiency and scalability of its synthesis. Several routes to this compound have been reported, each with distinct advantages regarding reagent cost, reaction conditions, and yield.

Method 1: Methylation of 3-Bromo-5-fluoropyridin-2(1H)-one

This method involves the O-methylation of a pyridinone precursor. The use of silver carbonate as a base is effective, but its cost and the generation of silver waste can be drawbacks for large-scale production.

Experimental Protocol:

  • To a solution of 3-bromo-5-fluoropyridin-2(1H)-one (10.0 g, 52.1 mmol) in toluene (100 mL), add silver carbonate (Ag₂CO₃, 10.0 g, 36.5 mmol).[8]

  • Slowly add iodomethane (3.89 mL, 62.5 mmol) to the suspension.[8]

  • Stir the reaction mixture vigorously at room temperature overnight.[8]

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, filter the mixture through a pad of diatomaceous earth to remove silver salts, washing the solid cake with additional toluene.[8]

  • Concentrate the filtrate under reduced pressure to yield the crude product.[8]

  • Purify the residue by silica gel column chromatography (eluent: 5-25% EtOAc/hexane) to afford this compound as a colorless oil (yield: 4.70 g, 43.8%).[8]

reagents 3-bromo-5-fluoropyridin-2(1H)-one + Iodomethane + Ag2CO3 reaction O-Methylation (Toluene, RT, Overnight) reagents->reaction workup Filtration through Diatomaceous Earth reaction->workup purification Silica Gel Chromatography workup->purification product 3-Bromo-5-fluoro- 2-methoxypyridine purification->product

Caption: Workflow for Synthesis Method 1.

Method 2: Direct Bromination of 2-Methoxy-5-fluoropyridine

This approach utilizes a more readily available precursor and a common electrophilic brominating agent. N-bromosuccinimide (NBS) is often preferred over liquid bromine for its solid form, which is easier to handle, and for its ability to provide a low concentration of Br₂ in situ, minimizing side reactions.

Experimental Protocol:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve 2-methoxy-5-fluoropyridine and N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran (THF).[1]

  • Heat the reaction mixture to 70°C and stir for approximately 5 hours.[1]

  • Monitor the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Filter the mixture to remove succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further by column chromatography or distillation.[1]

A patented synthesis process also describes this bromination step as part of a larger sequence starting from 2-methoxy-5-aminopyridine, highlighting its industrial applicability.[10]

Reactivity and Role in Medicinal Chemistry

The synthetic utility of this compound stems from the targeted reactivity of its functional groups. The bromine atom at the C3 position is the primary site for modification, serving as a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug synthesis.[3]

Key Transformations:

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, enabling a wide range of cross-coupling reactions. It is frequently used in Suzuki couplings with arylboronic acids or Buchwald-Hartwig aminations to introduce diverse molecular fragments.[1][11] This versatility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Lithiation and Borylation: The bromine atom can be exchanged with lithium using an organolithium reagent like n-butyllithium. The resulting lithiated pyridine can then be quenched with an electrophile, such as triisopropyl borate, to install a boronic ester.[1][8] This transforms the functionality of the molecule, turning an electrophilic site into a nucleophilic one for subsequent coupling reactions.

start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (R2NH, Pd Catalyst) start->buchwald C-N Bond Formation borylation Lithiation / Borylation (n-BuLi, B(O-iPr)3) start->borylation Functional Group Interconversion prod1 Aryl-Substituted Pyridine suzuki->prod1 prod2 Amino-Substituted Pyridine buchwald->prod2 prod3 Pyridinyl Boronic Ester borylation->prod3

Caption: Key synthetic transformations of the title compound.

This compound serves as a crucial intermediate in the synthesis of advanced pharmaceutical molecules, such as 5-Fluoro-2-methoxy-3-(2R)-2-pyrrolidinylpyridine, demonstrating its direct applicability in creating complex chiral structures for drug candidates.[2]

Analytical Characterization and Quality Control

Ensuring the identity and purity of starting materials is a non-negotiable aspect of pharmaceutical research and development. A multi-technique approach is employed to create a self-validating system for quality control.

cluster_QC Quality Control Workflow sample Incoming Material gcms GC-MS Analysis (Identity & Volatiles) sample->gcms nmr NMR Spectroscopy (Structural Confirmation) sample->nmr hplc HPLC Analysis (Purity Assay) sample->hplc release Material Release (Certificate of Analysis) gcms->release nmr->release hplc->release

Caption: A typical quality control workflow.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (m/z 206) and provides a characteristic fragmentation pattern, verifying the compound's identity. It is also used to assess purity against volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide unambiguous confirmation of the molecular structure by showing the connectivity and chemical environment of all atoms.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the material with high accuracy, typically targeting >97% for use in synthesis.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. Adherence to safety protocols ensures the well-being of laboratory personnel and the integrity of the experiment.

Hazard ClassGHS CodeDescription
Acute ToxicityH302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin IrritationH315Causes skin irritation.[4]
Eye IrritationH319Causes serious eye irritation.[4]
STOT SEH335May cause respiratory irritation.[4]

Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a laboratory coat.[12][13] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][14]

  • Spill & Exposure: In case of skin contact, wash thoroughly with soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move to fresh air.[12] Seek medical attention if irritation persists.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerated, dry, and well-ventilated area at 2°C - 8°C.[4]

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular architects in the pharmaceutical and life sciences. With a precise molecular weight of 206.01 g/mol , it serves as a reliable and versatile building block. Its well-defined reactivity, particularly at the C-Br bond, allows for predictable and efficient incorporation into complex synthetic pathways. By understanding its properties, synthesis, and safe handling requirements, researchers can fully leverage this powerful intermediate to accelerate the discovery and development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-5-fluoro-2-methoxypyridine in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic assembly of molecular scaffolds is paramount. The 2,3,5-trisubstituted pyridine core is a privileged motif found in a multitude of biologically active molecules.[1][2][3][4][5] Among the vast array of building blocks available to medicinal chemists, this compound (CAS 884494-81-9) has emerged as a particularly valuable intermediate.[6][7] Its unique constellation of functional groups—a bromine atom poised for cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a methoxy group that modulates the electronic properties of the pyridine ring—offers a powerful toolkit for the synthesis of complex therapeutic agents.[6][7]

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the critical selection of starting materials. We will delve into the mechanistic underpinnings of each pathway, offering field-proven insights to guide researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Analysis of Starting Materials

The synthesis of this compound can be approached from several key precursors. The choice of starting material is a critical decision point, balancing factors such as commercial availability, cost, and the desired scale of the synthesis. Here, we dissect the two most prevalent and practical synthetic pathways.

Pathway 1: O-Methylation of 3-Bromo-5-fluoropyridin-2(1H)-one

This route represents a straightforward and reliable method for the preparation of the target molecule. The commercially available starting material, 3-Bromo-5-fluoropyridin-2(1H)-one, undergoes O-methylation to yield the desired product.

Causality Behind Experimental Choices:

The selection of 3-Bromo-5-fluoropyridin-2(1H)-one as a precursor is advantageous due to its direct structural relationship to the final product. The core challenge lies in achieving selective O-methylation over N-methylation. The use of a suitable methylating agent in conjunction with a base that facilitates the formation of the pyridinolate anion is key to the success of this transformation. Silver carbonate (Ag₂CO₃) is often employed as a mild base that promotes O-alkylation.[8][9]

Experimental Protocol:

A detailed, step-by-step methodology for this transformation is as follows:[8]

  • Reaction Setup: To a solution of 3-bromo-5-fluoropyridin-2(1H)-one (1.0 eq) in a suitable solvent such as toluene (10 volumes), add silver carbonate (Ag₂CO₃, 0.7 eq).

  • Addition of Methylating Agent: Slowly add iodomethane (CH₃I, 1.2 eq) to the suspension at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the solid residue with toluene. Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by silica gel column chromatography (e.g., eluting with a gradient of 5-25% ethyl acetate in hexane) to afford this compound as a colorless oil.[8]

Data Presentation:

ParameterValueReference
Starting Material3-Bromo-5-fluoropyridin-2(1H)-one[8]
Key ReagentsIodomethane, Silver Carbonate[8]
SolventToluene[8]
Typical Yield43.8%[8]

Logical Workflow Diagram:

G start 3-Bromo-5-fluoropyridin-2(1H)-one reagents CH3I, Ag2CO3 Toluene, RT start->reagents product This compound reagents->product caption O-Methylation of 3-Bromo-5-fluoropyridin-2(1H)-one

Caption: O-Methylation of 3-Bromo-5-fluoropyridin-2(1H)-one.

Pathway 2: Electrophilic Bromination of 2-Methoxy-5-fluoropyridine

An alternative and often more atom-economical approach involves the direct bromination of 2-methoxy-5-fluoropyridine. This pathway leverages a more readily available and potentially less expensive starting material.

Causality Behind Experimental Choices:

The synthesis begins with the commercially available 2-methoxy-5-fluoropyridine. The pyridine ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group at the 2-position. The fluorine atom at the 5-position and the nitrogen atom in the ring direct the incoming electrophile (bromine) to the 3-position. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this type of transformation due to its ease of handling and high selectivity.[9]

Experimental Protocol:

A representative procedure for this bromination is as follows:[9][10]

  • Reaction Setup: In a dried reaction flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methoxy-5-fluoropyridine (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS, 1.0-1.2 eq) portion-wise to the solution.

  • Reaction Execution: Heat the reaction mixture to a temperature of approximately 70°C and stir for several hours (typically 5 hours). Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove succinimide. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or column chromatography if necessary.

Data Presentation:

ParameterValueReference
Starting Material2-Methoxy-5-fluoropyridine[9][10]
Key ReagentsN-Bromosuccinimide (NBS)[9][10]
SolventTetrahydrofuran (THF)[9]
Typical YieldHigh (specific yield not detailed in the provided abstract)[10]

Logical Workflow Diagram:

G start 2-Methoxy-5-fluoropyridine reagents NBS THF, 70°C start->reagents product This compound reagents->product caption Electrophilic Bromination of 2-Methoxy-5-fluoropyridine

Caption: Electrophilic Bromination of 2-Methoxy-5-fluoropyridine.

Alternative Pathway: A Multi-step Synthesis from 2-Methoxy-5-aminopyridine

A Chinese patent describes a multi-step synthesis commencing from 2-methoxy-5-aminopyridine.[10] This route involves a diazotization reaction followed by fluorination to generate the intermediate 2-methoxy-5-fluoropyridine, which is then brominated as described in Pathway 2. While this approach starts from a readily available and inexpensive material, it involves more synthetic steps.

Causality Behind Experimental Choices:

This pathway is a good example of strategic functional group interconversion. The amino group of 2-methoxy-5-aminopyridine is converted into a diazonium salt, which is a versatile intermediate. Subsequent treatment with a fluoride source, such as tetrafluoroboric acid, introduces the fluorine atom onto the pyridine ring. The resulting 2-methoxy-5-fluoropyridine is then subjected to electrophilic bromination. This route offers the advantage of utilizing cheap and abundant starting materials.[10]

Logical Workflow Diagram:

G start 2-Methoxy-5-aminopyridine step1 1. Diazotization (NaNO2, Acid) 2. Fluorination (e.g., HBF4) start->step1 intermediate 2-Methoxy-5-fluoropyridine step1->intermediate step2 Bromination (NBS, THF) intermediate->step2 product This compound step2->product caption Multi-step Synthesis from 2-Methoxy-5-aminopyridine

Caption: Multi-step Synthesis from 2-Methoxy-5-aminopyridine.

Conclusion: Strategic Selection for Optimal Synthesis

The synthesis of this compound is a critical enabling step in the development of novel therapeutics. The choice of starting material and synthetic route has significant implications for the overall efficiency, cost-effectiveness, and scalability of a project.

  • The O-methylation of 3-Bromo-5-fluoropyridin-2(1H)-one offers a direct and reliable, albeit potentially lower-yielding, route.

  • The electrophilic bromination of 2-methoxy-5-fluoropyridine is an attractive alternative, particularly for larger-scale syntheses, given the likely lower cost of the starting material.

  • The multi-step synthesis from 2-methoxy-5-aminopyridine provides a cost-effective option for industrial-scale production where the initial investment in process development for multiple steps is justified.

As senior application scientists, we recommend a thorough evaluation of project-specific requirements—including budget, timeline, and scale—to determine the most appropriate synthetic strategy. The protocols and insights provided herein serve as a robust foundation for the successful and efficient synthesis of this pivotal building block.

References

Introduction: The Strategic Value of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-methoxypyridine: A Strategic Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 884494-81-9), a key heterocyclic intermediate. It delves into the molecule's physicochemical properties, synthetic routes, characteristic reactivity, and strategic applications, offering field-proven insights for its effective utilization in pharmaceutical research and development.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic placement of various functional groups on this electron-deficient ring system allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile. This compound has emerged as a particularly valuable building block due to its unique trifecta of functional groups, each conferring distinct and advantageous properties for the synthesis of complex drug candidates.[1] This guide will elucidate the chemical rationale that makes this compound an indispensable tool for the modern medicinal chemist.

Physicochemical and Structural Profile

This compound is a liquid at room temperature.[2][3] Its structural and physical properties are critical to its application in synthesis.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 884494-81-9[3][4][5]
Molecular Formula C₆H₅BrFNO[3][4]
Molecular Weight 206.01 g/mol [4]
Appearance Colorless oil[2]
Density ~1.6 g/cm³[2][3]
Boiling Point 188.4 ± 35.0 °C at 760 mmHg[2][3]
The Causality of Functional Group Effects

The utility of this molecule stems directly from the interplay of its three key substituents:

  • Bromine (C3): The bromine atom at the 3-position is the primary reactive handle. Its position on the pyridine ring makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][3] This allows for the facile and controlled introduction of molecular complexity, a critical step in building novel scaffolds. Furthermore, the bromine can undergo halogen-metal exchange to form organometallic intermediates, opening pathways for reactions with various electrophiles.[2]

  • Fluorine (C5): The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability and bioavailability.[6] Fluorine's high electronegativity can also modulate the pKa of the pyridine nitrogen and influence non-covalent interactions with biological targets.

  • Methoxy Group (C2): The electron-donating methoxy group at the 2-position electronically influences the pyridine ring, affecting the reactivity of the other positions.[1] It can also play a role in the molecule's conformation and its ability to form hydrogen bonds, thereby impacting binding affinity to target proteins.

Validated Synthetic Strategies

The synthesis of this compound can be approached from different precursors, each with its own merits. The chosen route often depends on the availability and cost of starting materials. Below are two field-validated protocols.

Synthesis Workflow Overview

cluster_0 Route A: Methylation cluster_1 Route B: Bromination A1 3-bromo-5-fluoropyridin-2(1H)-one A2 This compound A1->A2  Iodomethane (CH3I)  Silver Carbonate (Ag2CO3)  Toluene B1 2-methoxy-5-fluoropyridine B2 This compound B1->B2  N-Bromosuccinimide (NBS)  Tetrahydrofuran (THF) cluster_0 Key Transformations start This compound p1 Aryl/Heteroaryl Substituted Pyridine start->p1  Suzuki Coupling  (Ar-B(OH)2, Pd catalyst, Base) p2 Boronic Ester Intermediate start->p2  Miayura Borylation  (B2pin2, Pd catalyst, Base)  or Lithiation/Borylation  (n-BuLi, (iPrO)3B) p3 Alkynylated Pyridine start->p3  Sonogashira Coupling  (Terminal Alkyne, Pd/Cu catalyst, Base)

References

Methodological & Application

The Versatile Intermediate: Application Notes for 3-Bromo-5-fluoro-2-methoxypyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern drug discovery and materials science, the strategic selection of synthetic intermediates is a critical determinant of success. 3-Bromo-5-fluoro-2-methoxypyridine (CAS No. 884494-81-9) has emerged as a highly valuable and versatile building block.[1] Its utility stems from the unique electronic properties and distinct reactivity conferred by the strategic placement of its functional groups on the pyridine core. The electron-withdrawing fluorine atom, the electron-donating methoxy group, and the synthetically versatile bromine atom create a scaffold primed for a variety of high-yield transformations.[2] This application guide provides an in-depth exploration of this compound as a key intermediate, offering field-proven insights and detailed protocols for its application in cornerstone cross-coupling reactions.

The pyridine ring is a ubiquitous motif in pharmaceuticals, and its substitution pattern is a key modulator of pharmacological activity and pharmacokinetic properties.[3] The bromine atom at the 3-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds—structural linchpins in many biologically active molecules.[2][4] This guide will focus on three of the most powerful and widely adopted of these transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe and effective use.

PropertyValue
CAS Number 884494-81-9
Molecular Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol
Appearance Colorless oil
Boiling Point 188.4 ± 35.0 °C at 760 mmHg
Density ~1.6 g/cm³

Safety & Handling: this compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is required. It is harmful if swallowed and may cause skin and eye irritation. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-3 position of this compound is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the susceptibility of the C-Br bond to oxidative addition by a palladium(0) catalyst, the crucial first step in these catalytic cycles.[4]

G cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Resulting Scaffolds Intermediate This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Intermediate->Suzuki [Pd], Base R-B(OH)₂ Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Intermediate->Buchwald [Pd], Base R₂NH Sonogashira Sonogashira Coupling (C-C Bond Formation) Intermediate->Sonogashira [Pd], Cu(I), Base R-C≡CH Aryl Aryl/Heteroaryl Pyridines Suzuki->Aryl Amine Aminopyridines Buchwald->Amine Alkynyl Alkynylpyridines Sonogashira->Alkynyl

Fig. 1: Key cross-coupling applications of the title compound.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents, which is a common strategy in the development of novel therapeutics.

Causality of Reagent Selection
  • Catalyst System: The choice of palladium precursor and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a palladium(II) source like Pd(OAc)₂ or a pre-catalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). These ligands facilitate the oxidative addition of the bromopyridine to the Pd(0) center and promote the subsequent reductive elimination step, which can be challenging for electron-rich pyridines.[5][6]

  • Base: An appropriate base is required to activate the boronic acid for transmetalation. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like hydroxides, as they tend to minimize side reactions such as protodeboronation of the boronic acid.[7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)10012-24
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012-24
Thiophen-3-ylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012

Note: Yields for these reactions are typically in the range of 70-95%, but are highly dependent on the specific boronic acid used.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure based on established methods for structurally similar bromopyridines and serves as a robust starting point for optimization.[5][8]

G cluster_workflow Suzuki-Miyaura Workflow A 1. Reagent Assembly (Inert Atmosphere) B 2. Solvent Addition (Degassed) A->B C 3. Reaction (Heating & Stirring) B->C D 4. Workup (Extraction) C->D E 5. Purification (Chromatography) D->E F Product E->F

Fig. 2: General workflow for Suzuki-Miyaura coupling.
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, a transformation that is central to the synthesis of countless pharmaceuticals.[9] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Causality of Reagent Selection
  • Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial. Ligands like XPhos, RuPhos, or BINAP are commonly employed with a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.[10] These ligands promote the formation of the key Pd(II)-amido intermediate and facilitate the final reductive elimination step.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can be used for more sensitive substrates.[1]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are essential to prevent quenching of the strong base and to maintain the activity of the catalytic system.[11]

Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
Amine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1004-12
AnilinePd(OAc)₂ (2)(±)-BINAP (3)Cs₂CO₃ (2)Dioxane11012-24
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.5)Toluene11016

Note: Yields are generally good to excellent (75-98%) but can be influenced by the steric and electronic properties of the amine coupling partner.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol that can be adapted for various primary and secondary amines.[4][10]

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk flask containing a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) to the flask.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration and Concentration: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to afford the desired N-substituted aminopyridine.

Application 3: Sonogashira Coupling for Alkynylpyridine Synthesis

The Sonogashira coupling provides a powerful method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for creating alkynylpyridines, which are versatile intermediates that can undergo further transformations or be incorporated into functional materials and complex molecules.[12]

Causality of Reagent Selection
  • Catalyst System: The Sonogashira reaction classically employs a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle, and a copper(I) co-catalyst (typically CuI) to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.[6][12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HBr generated during the reaction and as the solvent in many cases.

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure the solubility of all reactants.

Data Presentation: Typical Sonogashira Reaction Conditions
Alkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)
PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF6516
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPEADMF8012
1-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃NEt₃NRT to 5016-24

Note: Yields for Sonogashira couplings are typically high (80-99%), and the reaction often proceeds under mild conditions.[12]

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a well-established procedure for a structurally similar bromofluoropyridine derivative.[12][13]

  • Vessel Preparation: To a Schlenk flask containing a stir bar, add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (or another suitable solvent) and an amine base (e.g., Et₃N, ~3 equiv.). The mixture is typically degassed again by bubbling argon through the solution for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-65 °C) for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture and filter off the ammonium salts, washing the solid with the reaction solvent or ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the alkynylpyridine.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex molecular architectures. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provides medicinal chemists and material scientists with reliable and high-yielding pathways to novel compounds. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this key building block in research and development settings.

References

Application Notes and Protocols for the Cross-Coupling of 3-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-5-fluoro-2-methoxypyridine

In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. This compound is a highly valuable heterocyclic building block, offering a strategic entry point for the synthesis of complex molecular architectures. Its utility is defined by the interplay of its structural features: a reactive carbon-bromine bond at the 3-position, primed for cross-coupling, and two key substituents that modulate the electronic properties of the pyridine ring. The 2-methoxy group acts as an electron-donating group, while the 5-fluoro atom is strongly electron-withdrawing. This electronic arrangement influences the substrate's reactivity in palladium-catalyzed cross-coupling reactions, making the careful selection of catalytic systems essential for achieving high efficiency and yield.[1]

This guide provides in-depth technical protocols and field-proven insights for the successful application of this compound in several cornerstone cross-coupling reactions. We will delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for reaction design, optimization, and troubleshooting.

Core Principles: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps. A general understanding of this cycle is critical for rational protocol design and troubleshooting. The process typically involves a Pd(0)/Pd(II) redox couple.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the pyridine substrate. This is often the rate-limiting step and is influenced by the electron density at the carbon center. The electron-donating 2-methoxy group can slightly decrease the C-Br bond's reactivity towards oxidative addition, necessitating the use of highly active catalysts.[2]

  • Transmetalation (for C-C couplings) or Base-Mediated Amine Coordination (for C-N couplings): In Suzuki or Stille reactions, the second coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium(II) center.[3][4] In Buchwald-Hartwig aminations, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[5]

  • Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the desired product is expelled from the palladium coordination sphere. This regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[6]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle Pd0 L₂Pd(0) (Active Catalyst) PdII_Aryl L₂Pd(II)(Aryl)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Coupling L₂Pd(II)(Aryl)(R') PdII_Aryl->PdII_Coupling Transmetalation or Amine Coordination & Deprotonation PdII_Coupling->Pd0 Reductive Elimination Product Aryl-R' (Coupled Product) PdII_Coupling->Product ArylX Aryl-X (e.g., 3-Bromo-5-fluoro- 2-methoxypyridine) ArylX->PdII_Aryl CouplingPartner R'-M (e.g., R'B(OH)₂) or R'-H (e.g., Amine) CouplingPartner->PdII_Aryl

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

A significant challenge with pyridine-containing substrates is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[7][8] The use of bulky, electron-rich phosphine ligands helps to mitigate this issue by stabilizing the active catalyst and promoting the desired reaction pathway.[7]

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl compounds.[8] The reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[4]

Detailed Experimental Protocol

This protocol provides a reliable starting point for coupling this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), and a bulky phosphine ligand, such as SPhos (3.6 mol%).[2]

  • Solvent Addition: Add anhydrous, degassed solvent. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio) or toluene.[2][9] The reaction concentration is typically 0.1–0.2 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask or vial and heat the mixture to 90–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Boronic Acid PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected YieldNotes
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3.6)K₃PO₄ (2.0)Toluene10018HighA standard condition for electron-rich partners.[8]
4-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012Good-HighEffective for electron-deficient partners.[9]
2-Thiopheneboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.0)Dioxane10016Moderate-GoodHeteroaryl couplings often benefit from dppf ligands.
Phenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)11024HighXPhos is a highly active ligand for challenging substrates.[2]

Note: Yields are estimations based on couplings of structurally similar substrates and are highly dependent on the specific boronic acid and precise reaction conditions.

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals.[6] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base.[5]

Detailed Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide (NaOt-Bu), 1.4 equiv).[5]

  • Reagent Addition: Add this compound (1.0 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1–0.2 M.

  • Amine Addition: Add the amine coupling partner (1.2 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at 80–110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite® to remove catalyst residues and inorganic salts, washing the pad with ethyl acetate.[5] Wash the combined organic filtrates with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
Amine PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected YieldNotes
MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOt-Bu (1.4)Toluene10016HighCyclic secondary amines are generally excellent substrates.[5]
AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃ (1.5)Dioxane11024GoodAryl amines may require different conditions.[10]
n-ButylaminePd₂(dba)₃ (1) / RuPhos (2)LHMDS (1.5)THF808HighPrimary alkyl amines are typically very reactive.
PyrrolidinePd₂(dba)₃ (2) / XPhos (4)NaOt-Bu (1.4)Toluene9012HighHighly effective for non-bulky secondary amines.[5]

Note: The choice of ligand and base is critical and often needs to be screened for optimal results, especially with challenging amine substrates.[11]

Protocol III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for forming a C-C bond between an aryl halide and a terminal alkyne.[12] The reaction is uniquely co-catalyzed by palladium and copper(I) and is conducted in the presence of an amine base, which often serves as the solvent.[9]

Detailed Experimental Protocol
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[13]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times. This is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[14]

  • Solvent and Reagent Addition: Add an anhydrous amine base (e.g., triethylamine or diisopropylamine) as the solvent, followed by the terminal alkyne (1.2 equiv) via syringe.[9]

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 90 °C. The reaction is often rapid, but progress should be monitored by TLC or LC-MS over 1–12 hours.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting arylalkyne product by flash column chromatography.

Overview of Other Applicable Cross-Coupling Reactions

While the Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most common, other powerful cross-coupling methods can also be applied to this compound.

  • Heck Reaction: Couples the substrate with an alkene to form a substituted vinylpyridine. The reaction is palladium-catalyzed and requires a base.[15][16] A Mizoroki-Heck reaction has been successfully applied to the analogous 3-bromo-5-methoxypyridine.[17]

  • Stille Coupling: Utilizes an organotin (stannane) reagent as the coupling partner. While effective and tolerant of many functional groups, the high toxicity of organotin compounds is a significant drawback.[3][18]

  • Negishi Coupling: Employs a highly reactive organozinc reagent. This reaction is known for its high functional group tolerance and ability to couple sp³, sp², and sp carbon atoms.[19][20]

General Laboratory Workflow and Troubleshooting

A systematic approach is key to success in cross-coupling reactions. The following workflow and troubleshooting guide are designed to address common challenges.

Experimental Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Oven-dry glassware Degas solvents Setup Charge reagents & catalyst under inert atmosphere Prep->Setup Execution Heat to target temperature Monitor by TLC/LC-MS Setup->Execution Quench Cool to RT Quench/Aqueous Wash Execution->Quench Extract Extract with organic solvent Dry & Concentrate Quench->Extract Purify Purify via Flash Chromatography Extract->Purify Troubleshooting Guide Troubleshooting Common Issues Start Reaction Issue NoReaction No Reaction or Low Conversion Check inert atmosphere technique Ensure anhydrous/degassed solvents Screen alternative ligands/bases Increase temperature or reaction time Start->NoReaction Low Yield SideProducts Multiple Side Products Protodeboronation (Suzuki): Use boronic ester, anhydrous conditions [4] Dehalogenation: Avoid hydride sources, optimize time [4] Homocoupling: Improve degassing to remove O₂ [10] Start->SideProducts Impure Product Decomposition Starting Material Decomposition Lower reaction temperature Use a milder base Check reagent purity Start->Decomposition No Starting Material

References

The Strategic Application of 3-Bromo-5-fluoro-2-methoxypyridine in the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of chemical intermediates, 3-Bromo-5-fluoro-2-methoxypyridine has emerged as a particularly valuable and versatile scaffold. Its unique trifecta of functional groups—a reactive bromine atom, a metabolically robust fluorine atom, and a modulating methoxy group on a pyridine core—offers a powerful toolkit for medicinal chemists.[1][2] This combination facilitates the construction of complex molecular architectures with desirable pharmacokinetic and pharmacodynamic properties.[1]

The pyridine ring itself is a well-established motif in a multitude of approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of the bromo, fluoro, and methoxy substituents on this core provides a nuanced control over the molecule's electronic properties, reactivity, and metabolic stability.[3] This application note will provide an in-depth exploration of the utility of this compound as a key building block, with a focus on its application in the synthesis of gamma-secretase modulators for Alzheimer's disease. Detailed protocols for key synthetic transformations are also provided to guide researchers in leveraging the full potential of this important intermediate.

The Strategic Advantage: Unpacking the Functional Group Synergy

The efficacy of this compound as a building block stems from the synergistic interplay of its constituent parts.

  • The Bromine Atom: Positioned at the 3-position of the pyridine ring, the bromine atom serves as a versatile synthetic handle. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate pKa.[1] The presence of the fluorine atom at the 5-position can block potential sites of metabolism and enhance the binding affinity of the final compound to its target protein.

  • The Methoxy Group: The 2-methoxy group plays a crucial role in modulating the electronic nature of the pyridine ring. Its electron-donating character can influence the reactivity of the bromine atom in cross-coupling reactions and can also participate in key binding interactions within a protein's active site.[1] Furthermore, the methoxy group can impact the overall solubility and pharmacokinetic profile of the molecule.[5]

Case Study: Synthesis of Novel Gamma-Secretase Modulators (GSMs) for Alzheimer's Disease

A compelling example of the application of this compound is in the synthesis of novel gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[5][6] GSMs are a class of small molecules that allosterically modulate the activity of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides. The goal is to selectively reduce the production of the toxic Aβ42 peptide, a key pathological hallmark of Alzheimer's disease.[7]

The synthesis of these complex tetracyclic GSMs leverages the reactivity of the bromine atom on the this compound scaffold. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Core Synthesis cluster_1 Further Functionalization cluster_2 Final Product A This compound C Suzuki Coupling A->C B Arylboronic Acid B->C D Biaryl Intermediate C->D E Introduction of Side Chain D->E F Cyclization E->F G Novel Gamma-Secretase Modulator F->G G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ B Inert Atmosphere (Ar or N₂) A->B C Add Pd(PPh₃)₄ Catalyst B->C D Add Degassed Solvents (Dioxane/H₂O) C->D E Heat to 90-100 °C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Extraction with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A Combine Catalyst, Ligand, and Base: - Pd₂(dba)₃ - XPhos - NaOt-Bu B Add Reactants: - this compound - Amine A->B C Add Degassed Toluene B->C D Heat to 100-110 °C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Filter through Celite F->G H Aqueous Workup G->H I Dry and Concentrate H->I J Column Chromatography I->J

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, present in approximately 20% of the top 200 drugs.[1] This guide provides an in-depth exploration of 3-Bromo-5-fluoro-2-methoxypyridine (CAS: 884494-81-9), a highly versatile and strategically important building block for the synthesis of complex pharmaceutical intermediates.[2][3] We will detail field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, offering researchers a practical guide to leveraging this reagent's full potential. The inherent functionalities of this molecule—a reactive bromine atom for C-C and C-N bond formation, a fluorine atom to enhance pharmacokinetic properties, and a methoxy group to modulate electronic characteristics—make it an invaluable tool in modern drug discovery.[2][4]

The Strategic Value of this compound in Drug Design

The utility of this compound lies in its unique trifecta of functional groups, each serving a distinct and valuable purpose in the construction of novel molecular entities.

  • The Pyridine Core: As a fundamental heterocyclic motif, the pyridine ring is prevalent in a vast number of biologically active compounds and approved pharmaceutical agents.[5][6] Its nitrogen atom can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets.

  • The Bromine Atom (C-3): This halogen serves as a versatile and reactive "handle." It is an ideal electrophile for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the efficient and predictable installation of diverse carbon and nitrogen substituents.[2][7]

  • The Fluorine Atom (C-5): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[2][4] Its presence on the pyridine ring can significantly improve the pharmacokinetic profile of the final compound.

  • The Methoxy Group (C-2): This electron-donating group modulates the electronic distribution of the pyridine ring. This influences the reactivity of the other positions and can play a role in the molecule's conformation and potential interactions with biological targets.[2][6]

The combination of these features in a single, readily available building block allows for streamlined synthetic routes, ultimately accelerating the drug development pipeline.[2]

Key Synthetic Transformations and Protocols

The following sections provide detailed protocols for the most critical and widely applicable synthetic transformations starting from this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester.[8][9] This method is particularly effective for creating biaryl and vinyl-substituted pyridine intermediates.

Causality and Rationale: The C-Br bond at the 3-position is activated for oxidative addition to a palladium(0) catalyst. However, the presence of the electron-donating 2-methoxy group can decrease the reactivity of the C-Br bond.[10] Therefore, the selection of a highly active catalytic system, typically employing bulky, electron-rich phosphine ligands, is critical to promote the initial oxidative addition step and ensure high reaction yields.[10] The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[8][11]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Charge vial with: 1. This compound 2. Boronic Acid (1.2 equiv) 3. Base (e.g., K₃PO₄, 2 equiv) 4. Pd Catalyst & Ligand B Seal, Evacuate, & Backfill with N₂/Ar A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Heat Mixture (80-110 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT & Quench (add H₂O) E->F G Extract with Organic Solvent F->G H Dry, Filter, Concentrate G->H I Purify via Column Chromatography H->I J J I->J Isolated Product

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl- or vinylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 3 mol%).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemp (°C)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100A robust system for a wide range of arylboronic acids.[10]
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane110Excellent for sterically hindered or electron-rich boronic acids.[10]
Pd(PPh₃)₄(none)K₂CO₃DME/H₂O90"Classical" conditions, may require longer reaction times.
Palladium-Catalyzed Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[12][13] The resulting alkynyl-pyridines are highly valuable intermediates, as the alkyne moiety can be further elaborated into various functional groups.

Causality and Rationale: This reaction typically employs a dual catalytic system.[12] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. The amine base is crucial as it serves both to deprotonate the alkyne and to act as a ligand and solvent.[12]

Sonogashira_Workflow A Combine Substrate, Pd Catalyst (e.g., PdCl₂(PPh₃)₂), & Cu(I) salt (e.g., CuI) in a dry flask B Establish Inert Atmosphere (Evacuate/Backfill N₂/Ar) A->B C Add Anhydrous Solvent (e.g., THF) & Amine Base (e.g., Et₃N) B->C D Add Terminal Alkyne (1.1 equiv) dropwise C->D E Stir at RT to 60 °C D->E F Monitor by TLC/LC-MS E->F G Filter through Celite to remove salts F->G Reaction Complete H Concentrate Filtrate G->H I Purify by Column Chromatography H->I J J I->J Isolated Product

Figure 2: General workflow for a Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours or with gentle heating (40-60 °C) if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the precipitated salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of aryl amines, the Buchwald-Hartwig amination is an indispensable tool, allowing for the formation of C-N bonds under conditions that are often milder and more general than classical methods.[14][15] This reaction is critical for introducing primary or secondary amine functionalities, which are common in pharmacologically active molecules.[16]

Causality and Rationale: The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination and deprotonation of the amine by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16][17] The choice of ligand is paramount; bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the final reductive elimination step.[17]

Buchwald_Workflow A In a glovebox, charge vial with: 1. Substrate & Amine (1.2 equiv) 2. Strong Base (e.g., NaOt-Bu) 3. Pd Pre-catalyst & Ligand B Add Anhydrous Solvent (e.g., Toluene or Dioxane) A->B C Seal vial and remove from glovebox B->C D Heat Mixture (80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool, Quench with water, and Extract E->F Reaction Complete G Dry, Filter, Concentrate F->G H Purify by Column Chromatography G->H I I H->I Isolated Product

Figure 3: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation (in a glovebox): To an oven-dried vial, add this compound (1.0 mmol, 1.0 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and the appropriate phosphine ligand (e.g., BINAP or Xantphos, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture in a preheated oil bath at 90-110 °C for 8-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the resulting crude material by flash column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃BINAPNaOt-BuToluene100A classic, reliable system for many primary and secondary amines.[14]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane110Often effective for more challenging or polar substrates.
BrettPhos Pd G3(precatalyst)LHMDSTHF80A modern, highly active pre-catalyst system.
Metal-Halogen Exchange for Nucleophilic Intermediates

Converting the electrophilic C-Br bond into a nucleophilic carbon center via metal-halogen exchange opens up a different and powerful avenue for functionalization. This is typically achieved by forming an organolithium or Grignard reagent, which can then react with a wide variety of electrophiles.[7][18]

Causality and Rationale: This transformation relies on the reaction of the aryl bromide with a more electropositive metal. For Grignard formation, magnesium metal inserts into the C-Br bond.[19][20] For lithiation, an organolithium reagent like n-butyllithium or tert-butyllithium abstracts the bromine atom. These reactions must be performed under strictly anhydrous and inert conditions at low temperatures (-78 °C for lithiation) to prevent quenching of the highly basic organometallic intermediate by moisture or protons and to avoid side reactions.[7]

Grignard_Workflow cluster_formation Organometallic Formation cluster_quench Electrophilic Quench cluster_workup Workup & Purification A To a dry, inert flask, add Substrate in Anhydrous THF B Cool to -78 °C A->B C Add Organolithium Reagent (e.g., n-BuLi) dropwise B->C D Stir for 1-2 hours at low temperature C->D E Add Electrophile (e.g., CO₂, Aldehyde) dropwise at -78 °C D->E F Warm slowly to RT E->F G Quench with sat. aq. NH₄Cl F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography I->J K K J->K Isolated Product

Figure 4: General workflow for lithium-halogen exchange and electrophilic quench.

Experimental Protocol: Lithium-Halogen Exchange and Quench with an Electrophile

  • Vessel Preparation: Add this compound (1.0 mmol, 1.0 equiv.) to a dry, three-necked flask under an inert atmosphere (Argon).

  • Solvent and Cooling: Add anhydrous tetrahydrofuran (THF, 10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 1.1 mmol, 1.1 equiv.) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., dry CO₂ gas bubbled through the solution, or an aldehyde/ketone, 1.2 mmol, 1.2 equiv.) dropwise at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the crude product by flash column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-defined reactive sites allow for selective and high-yielding transformations through a variety of modern synthetic methods. The protocols outlined in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and metal-halogen exchange provide a solid foundation for researchers and drug development professionals to construct diverse libraries of novel pyridine derivatives. By understanding the causality behind the experimental choices, scientists can effectively troubleshoot and adapt these methodologies to accelerate the discovery of next-generation therapeutics.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-5-fluoro-2-methoxypyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount. This compound has emerged as a highly valuable heterocyclic intermediate. Its unique substitution pattern—a bromine atom at the 3-position ripe for cross-coupling, a fluorine atom at the 5-position to modulate electronic properties and metabolic stability, and a methoxy group at the 2-position influencing reactivity—renders it an exceptionally versatile scaffold for the synthesis of complex molecular architectures.[1]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. As a Senior Application Scientist, the following protocols and discussions are designed to be more than a mere recitation of steps; they are a distillation of established principles from analogous systems, offering a robust starting point for researchers, scientists, and drug development professionals to leverage this key intermediate in their synthetic endeavors. The protocols are grounded in well-established methodologies for structurally similar bromopyridines, ensuring a high probability of success and providing a solid foundation for further optimization.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies the elegant and powerful palladium-catalyzed cross-coupling catalytic cycle. Understanding this fundamental process is crucial for troubleshooting and optimizing reactions. The cycle generally proceeds through three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or olefin/amine coordination, and reductive elimination.[2][3]

Palladium Catalytic Cycle General Palladium-Catalyzed Cross-Coupling Cycle cluster_cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation/Coordination PdII->Trans R'-M PdII_R R-Pd(II)L_n-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Start R-X Reagent R'-M

Figure 1: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the coupling of an organohalide with an organoboron species.[4] For this compound, this reaction opens the door to a vast array of biaryl and heteroaryl structures, which are prevalent motifs in medicinal chemistry.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Aryl bromides are generally more reactive than chlorides, making this compound an excellent substrate. The electron-donating methoxy group can slightly decrease the reactivity of the C-Br bond towards oxidative addition, necessitating a well-chosen catalytic system. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition step and facilitate the overall catalytic cycle. The base is crucial for the transmetalation step, activating the boronic acid.[5]

Representative Suzuki-Miyaura Coupling Conditions

The following table outlines typical conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives, providing a strong starting point for the functionalization of this compound.

EntryArylboronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901280-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001685-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801882-96

Note: Yields are estimations based on couplings of similar bromopyridine substrates and will be highly dependent on the specific boronic acid used.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active compounds.[6][7] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Causality in Experimental Design: The success of the Buchwald-Hartwig amination hinges on the interplay between the palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base.[2] The ligand facilitates both the oxidative addition and the reductive elimination steps, while the base is required to deprotonate the amine, forming the active palladium-amido intermediate.[8] The sterically hindered nature of some pyridines can present challenges, making the choice of a suitable bulky ligand, such as XPhos or RuPhos, particularly important.[9]

Representative Buchwald-Hartwig Amination Conditions

The following table provides a comparative guide for the Buchwald-Hartwig amination of bromopyridine analogs.

EntryAmine PartnerPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001670-90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)1,4-Dioxane1101865-85
3BenzylaminePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.5)Toluene1002460-80

Note: Yields are estimations based on couplings of similar bromopyridine substrates and will vary with the specific amine.

Detailed Protocol: Buchwald-Hartwig Amination

This is a general protocol and may require optimization for different amine substrates.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.) and this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.

  • Amine Addition: Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow General Experimental Workflow Start Starting Materials: This compound Coupling Partner Catalyst, Ligand, Base Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Heating and Stirring Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Purified Product Purification->Product

Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means of forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[3][10] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations or as integral components of conjugated materials.

Causality in Experimental Design: The Sonogashira coupling is typically co-catalyzed by palladium and a copper(I) salt.[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[11]

Representative Sonogashira Coupling Conditions

The following table presents typical conditions for the Sonogashira coupling of bromopyridines.

EntryAlkyne PartnerPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base/SolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N/THFRT to 501680-95
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N/DMF601275-90
3(Trimethylsilyl)acetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NH/Toluene801870-88

Note: Yields are based on analogous systems and can be influenced by the steric and electronic properties of the alkyne.

Detailed Protocol: Sonogashira Coupling

This protocol is a general procedure and may require optimization.

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent system (e.g., THF/Et₃N, 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12][13] This transformation is a powerful tool for the synthesis of substituted alkenes.

Causality in Experimental Design: The Heck reaction typically employs a palladium(II) precursor that is reduced in situ to the active palladium(0) species.[14] A base, often a hindered amine or an inorganic base like potassium carbonate, is required to regenerate the palladium(0) catalyst at the end of the cycle. The choice of ligand can influence the regioselectivity and efficiency of the reaction. For electron-rich heteroaryl halides, phosphine-free conditions or the use of palladacycle catalysts can be effective.[12]

Representative Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl bromides.

EntryAlkene PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Acetonitrile802470-90
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMF1001865-85
31-OcteneHerrmann-Beller Palladacycle (1)-NaOAc (2)DMA1202460-80

Note: Yields are estimations based on couplings of similar substrates and are dependent on the alkene coupling partner.

Detailed Protocol: Heck Reaction

This is a generalized protocol and may require optimization.

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., Et₃N, 1.5 equiv.).

  • Reagent Addition: Add the solvent (e.g., acetonitrile) and the alkene (1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.

  • Monitoring: Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Inappropriate ligand or baseScreen a variety of ligands (e.g., bulky, electron-rich phosphines) and bases (e.g., carbonates, phosphates, alkoxides).
Formation of Side Products Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira)Use a lower catalyst loading or switch to a copper-free Sonogashira protocol.
Debromination of the starting materialUse milder reaction conditions (lower temperature, shorter reaction time) or a less aggressive base.
Poor Reproducibility Variable quality of reagents or solventsUse high-purity, anhydrous reagents and solvents.
Inconsistent inert atmosphereEnsure rigorous exclusion of air and moisture, especially for sensitive catalysts and reagents.

References

The Strategic Utility of 3-Bromo-5-fluoro-2-methoxypyridine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a cornerstone in the design of modern agrochemicals, prized for its metabolic stability and ability to interact with a wide array of biological targets.[1] The strategic functionalization of this heterocyclic core is paramount in the development of novel fungicides, herbicides, and insecticides with enhanced efficacy and desirable environmental profiles. Among the myriad of pyridine-based building blocks, 3-Bromo-5-fluoro-2-methoxypyridine has emerged as a particularly versatile intermediate.[2] Its unique substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group—provides a powerful platform for the synthesis of complex agrochemical active ingredients.[2][3]

This technical guide delves into the practical applications of this compound in agrochemical synthesis. We will explore its role as a key precursor, provide detailed, field-proven synthetic protocols, and discuss the chemical principles that underpin its utility. Our focus will be on providing researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively leverage this intermediate in their own discovery and development pipelines.

Core Application: Synthesis of Advanced Herbicidal Molecules

A significant application of this compound lies in the synthesis of next-generation herbicides. The structural motif derived from this intermediate is found in potent herbicidal compounds, such as those that act as synthetic auxins.[4] One such example is the class of compounds related to 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate, a molecule designed for selective weed control.[5] The "4-chloro-2-fluoro-3-methoxyphenyl" fragment of this herbicide can be strategically introduced through the coupling of a boronic acid derivative with a suitable pyridine core, highlighting a potential synthetic route starting from a related bromo-pyridine precursor.

The following sections will provide a detailed workflow, from the synthesis of the key this compound intermediate to its elaboration into a complex herbicidal scaffold, exemplifying a key application in modern agrochemical development.

Synthesis of the Key Intermediate: this compound

The efficient synthesis of this compound is crucial for its application in agrochemical production. While several synthetic routes exist, a common and scalable approach involves the bromination of 2-methoxy-5-fluoropyridine.[6] An alternative pathway starts from the more readily available 3-bromo-5-fluoro-2-hydroxypyridine.[6]

Protocol 1: Synthesis via Bromination of 2-methoxy-5-fluoropyridine [6]

This protocol outlines a direct and efficient method for the synthesis of the title compound.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
2-methoxy-5-fluoropyridine221175-19-9127.11 g/mol 1.0
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 1.1
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol -
Saturated aq. NaHCO₃ solution---
Brine (saturated aq. NaCl)---
Anhydrous MgSO₄ or Na₂SO₄---

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxy-5-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

dot

Caption: Synthesis of this compound.

Application in Herbicide Synthesis: A Model Suzuki-Miyaura Coupling

The bromine atom at the 3-position of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties, a common strategy in the synthesis of agrochemical scaffolds.[7]

The following protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a biaryl system analogous to the core of advanced herbicides.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an arylboronic acid.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
This compound884494-81-9206.01 g/mol 1.0
4-Chloro-3-methoxyphenylboronic acid849062-27-9186.40 g/mol 1.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56 g/mol 0.03-0.05
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)584-08-7 / 534-17-8138.21 / 325.82 g/mol 2.0
1,4-Dioxane or Toluene, anhydrous123-91-1 / 108-88-388.11 / 92.14 g/mol -
Water, degassed7732-18-518.02 g/mol -
Ethyl acetate141-78-688.11 g/mol -
Brine (saturated aq. NaCl)---
Anhydrous MgSO₄ or Na₂SO₄---

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-chloro-3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq).

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

dot

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System A 3-Bromo-5-fluoro- 2-methoxypyridine F Coupled Product (Herbicide Scaffold) A->F B Arylboronic Acid B->F C Pd(PPh₃)₄ C->F Pd(0) Catalyst D Base (e.g., K₂CO₃) D->F E Solvent (Dioxane/Water) E->F

Caption: Suzuki-Miyaura coupling workflow.

Safety and Handling

As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound and all other reagents. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical used.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of highly active and selective agrochemicals. The protocols detailed herein for its synthesis and subsequent elaboration via Suzuki-Miyaura coupling offer a practical framework for researchers to harness the potential of this valuable intermediate. As the demand for innovative and sustainable crop protection solutions continues to grow, the role of such well-designed building blocks will undoubtedly become even more critical in the ongoing quest for novel and effective agrochemicals.

References

The Strategic Application of 3-Bromo-5-fluoro-2-methoxypyridine in Modern Drug Discovery: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel therapeutic agents.[1] 3-Bromo-5-fluoro-2-methoxypyridine (CAS No. 884494-81-9) has emerged as a pivotal intermediate, offering medicinal chemists a unique convergence of chemical reactivity and desirable pharmacokinetic attributes.[2] The pyridine core is a well-established pharmacophore present in a multitude of approved drugs, valued for its ability to engage in critical binding interactions with biological targets. The strategic placement of the bromo, fluoro, and methoxy substituents on this scaffold provides a powerful toolkit for molecular design and optimization.[2][3]

This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into the rationale behind its use, present detailed, field-proven protocols for its derivatization via common cross-coupling reactions, and showcase its utility in the synthesis of complex pharmaceutical intermediates.

The Trifecta of Functionality: A Rationale for Use

The efficacy of this compound as a building block stems from the synergistic interplay of its three key functional groups:

  • The Bromine Atom (Br) at the 3-position: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][4] This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling the rapid generation of diverse chemical libraries for lead discovery and optimization.[3]

  • The Fluorine Atom (F) at the 5-position: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[5][6] The high electronegativity and small size of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the pKa of the pyridine nitrogen, which can fine-tune receptor binding interactions.[5][6][7]

  • The Methoxy Group (OCH₃) at the 2-position: This electron-donating group influences the electronic distribution within the pyridine ring, impacting its reactivity and potential interactions with biological targets.[2] It can also affect the molecule's conformation and metabolic stability.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 884494-81-9[8]
Molecular Formula C₆H₅BrFNO[8]
Molecular Weight 206.01 g/mol [8]
Appearance Colorless oil or liquid[4]
Boiling Point 188.4 ± 35.0 °C at 760 mmHg[4]
Density ~1.6 g/cm³[4]

Application in the Synthesis of Key Pharmaceutical Intermediates

A notable application of this compound is in the synthesis of complex pharmaceutical intermediates, such as 5-Fluoro-2-methoxy-3-(2R)-2-pyrrolidinylpyridine.[1][2] This highlights its role as a foundational component in constructing molecules with potential therapeutic value. The synthesis of such chiral amines often involves a multi-step sequence where the pyridine scaffold is first elaborated via cross-coupling reactions before the introduction of the pyrrolidinyl moiety.

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols provide detailed, step-by-step methodologies for two of the most common and powerful transformations involving this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the synthesis of biaryl and hetero-biaryl structures.[9][10] This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_conditions Reaction Conditions start This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) boronic_acid +   Ar-B(OH)₂ product 3-Aryl-5-fluoro-2-methoxypyridine catalyst->product Heat

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-fluoro-2-methoxypyridine.

Expertise & Causality:

  • Catalyst Choice: Pd(PPh₃)₄ is a commonly used, reliable catalyst for Suzuki couplings. For more challenging substrates, or to improve reaction efficiency, a pre-catalyst system with a more sophisticated ligand (e.g., SPhos, XPhos) may be employed.

  • Base Selection: An inorganic base like K₂CO₃ is crucial for the transmetalation step of the catalytic cycle. Cesium carbonate (Cs₂CO₃) can be used for less reactive boronic acids.

  • Solvent System: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals.[11][12][13] This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig cluster_conditions Reaction Conditions start This compound catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) amine +   R¹R²NH product 3-(R¹R²N)-5-fluoro-2-methoxypyridine catalyst->product Heat

Caption: General scheme for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound to the flask.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine, via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Expertise & Causality:

  • Catalyst and Ligand System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of heteroaryl halides. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active palladium-amido intermediate.

  • Solvent: Anhydrous and oxygen-free conditions are crucial for the stability and activity of the palladium catalyst. Toluene is a common solvent for this reaction.

Conclusion

This compound is a strategically designed and highly versatile building block that empowers medicinal chemists to efficiently synthesize complex and novel molecules for drug discovery. Its unique combination of a reactive bromine handle, a pharmacokinetic-enhancing fluorine atom, and a modulating methoxy group makes it an invaluable tool for generating diverse libraries of compounds and for the targeted synthesis of advanced pharmaceutical intermediates. The robust and adaptable protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination presented herein provide a solid foundation for researchers to unlock the full potential of this powerful synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-2-methoxypyridine (CAS: 884494-81-9). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize synthetic outcomes. The content is structured in a practical question-and-answer format to directly address challenges you may encounter in the lab.

Introduction to Synthetic Strategies

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds.[1][2] Two principal synthetic routes are commonly employed, each with a unique set of potential side products and optimization challenges.

  • Route A: Electrophilic Bromination. This approach involves the direct bromination of the precursor 2-methoxy-5-fluoropyridine using an electrophilic bromine source like N-Bromosuccinimide (NBS).[3]

  • Route B: O-Methylation. This route starts with 3-bromo-5-fluoropyridin-2(1H)-one, which is then O-methylated using a reagent such as iodomethane.[4]

This guide will dissect the potential pitfalls of both pathways and provide actionable solutions to maximize the yield and purity of your target molecule.

Troubleshooting Guide & FAQs

Route A: Electrophilic Bromination of 2-methoxy-5-fluoropyridine

This is a frequently used method due to the availability of the starting materials. However, controlling the regioselectivity of the bromination is the primary challenge.

Q1: My post-reaction NMR analysis shows multiple new aromatic signals, suggesting I've formed isomeric impurities. What are they and why did they form?

Answer: This is the most common issue in this synthesis and stems from the complex electronics of the pyridine ring. The formation of isomers is governed by the directing effects of the substituents during electrophilic aromatic substitution.

  • Causality (The "Why"):

    • The 2-methoxy group is an activating, ortho, para-director. It strongly directs the incoming electrophile (Br+) to the C3 and C6 positions.

    • The 5-fluoro group is a deactivating, ortho, para-director. It directs towards the C4 and C6 positions.

    • The pyridine nitrogen is a strong deactivating group, making electrophilic substitution difficult and directing meta to itself (i.e., to the C3 and C5 positions).[5]

    The desired product, this compound, forms because the C3 position is strongly activated by the adjacent methoxy group and is also a meta position relative to the ring nitrogen. However, other positions remain susceptible to attack, leading to side products.

  • Likely Isomeric Side Products:

    • 4-Bromo-5-fluoro-2-methoxypyridine: Formation is driven by the directing effect of the fluorine atom.

    • 6-Bromo-5-fluoro-2-methoxypyridine: Formation is driven by the combined ortho directing effect of the fluorine and the para directing effect of the methoxy group.

    • 3,6-Dibromo-5-fluoro-2-methoxypyridine: This is an over-bromination product (see Q2).

  • Troubleshooting & Prevention:

    • Control Temperature: Run the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) to increase selectivity. Higher temperatures often lead to a less selective reaction and a broader product mixture.

    • Slow Reagent Addition: Add the brominating agent (e.g., a solution of NBS in THF) dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring attack at the most activated site.[3]

    • Choice of Solvent: The polarity of the solvent can influence regioselectivity. Non-polar solvents may offer better selectivity in some cases. Consider screening solvents like THF, acetonitrile, or dichloromethane.

Q2: My mass spectrometry results show a peak corresponding to a di-brominated product. How can I prevent this over-bromination?

Answer: The formation of a di-brominated species indicates that the reaction conditions are too harsh or the stoichiometry is incorrect. The initial product, this compound, is still an activated ring system and can undergo a second bromination.

  • Causality (The "Why"): Once the first bromine is added at the C3 position, the ring is somewhat deactivated. However, the powerful activating effect of the methoxy group can still facilitate a second electrophilic attack, most likely at the C6 position, which is para to the methoxy group.

  • Troubleshooting & Prevention:

    • Strict Stoichiometry: Use a precise molar equivalent of the brominating agent (typically 1.0 to 1.05 equivalents of NBS). Avoid any excess. A patent suggests that using less than one equivalent of the brominating agent is preferable to avoid side products.[6]

    • Monitor the Reaction: Use TLC or LC-MS to carefully monitor the consumption of the starting material. Stop the reaction as soon as the starting material is gone to prevent the subsequent bromination of the product.

    • Lower Temperature: As with preventing isomers, lower temperatures will disfavor the higher activation energy required for the second bromination.

Q3: The reaction is sluggish and I have a low yield with a lot of unreacted starting material. What can I do?

Answer: Low conversion is often due to insufficient activation of the brominating agent or issues with reagent purity.

  • Causality (The "Why"): While the pyridine ring is activated by the methoxy group, it is also deactivated by the fluorine and the ring nitrogen. This balance can sometimes lead to slow reactions. N-Bromosuccinimide (NBS) often requires a catalytic amount of acid to generate a more potent electrophilic bromine species.[7]

  • Troubleshooting & Prevention:

    • Reagent Quality: Ensure your NBS is pure and has been stored correctly. Use anhydrous solvents, as water can react with the brominating agent and inhibit the reaction.

    • Catalytic Acid: Consider adding a catalytic amount of a protic acid (like a drop of H₂SO₄) or a Lewis acid to activate the NBS. This protonates the carbonyl oxygen of NBS, making the bromine atom more electrophilic.

    • Increased Temperature: If selectivity is not an issue, slowly increasing the reaction temperature (e.g., to 40-70 °C) can improve the reaction rate.[3] A Chinese patent suggests a reaction temperature between 20-90 °C.[8]

Route B: O-Methylation of 3-bromo-5-fluoropyridin-2(1H)-one

This route avoids the regioselectivity issues of bromination but introduces a different challenge: the competition between N-methylation and O-methylation.

Q4: My product mixture contains a significant amount of an impurity with the same mass as my product. I suspect it's the N-methylated isomer. How can I favor O-methylation?

Answer: This is a classic problem in pyridine chemistry. The pyridone tautomer has two nucleophilic sites: the exocyclic oxygen and the ring nitrogen. Your goal is to make the oxygen a better nucleophile or the nitrogen a poorer one.

  • Causality (The "Why"): The pyridone exists in equilibrium with its 2-hydroxypyridine tautomer. While methylation on the oxygen (O-methylation) gives the desired 2-methoxy product, methylation on the ring nitrogen (N-methylation) leads to the undesired 1-methyl-3-bromo-5-fluoropyridin-2-one side product. The outcome is highly dependent on the reaction conditions.

  • Troubleshooting & Prevention:

    • Choice of Base and Solvent: To favor O-methylation, it is often better to generate the oxygen anion (phenoxide-like) character. Using a strong, non-nucleophilic base can help. The choice of methylating agent and solvent is also critical. A literature procedure uses silver carbonate (Ag₂CO₃) with iodomethane in toluene, which is known to promote O-alkylation.[4]

    • Counter-ion Effects: The nature of the cation can influence the N/O selectivity. Silver (Ag+) ions coordinate preferentially with the oxygen atom, making it more available for methylation.

    • Temperature Control: Running the reaction at a controlled temperature, such as room temperature as described in the literature, can improve selectivity.[4] Higher temperatures can sometimes lead to more N-methylation.

ParameterCondition for O-Methylation (Desired)Condition for N-Methylation (Side Product)Rationale
Base Ag₂CO₃, K₂CO₃Stronger, more dissociated bases (e.g., NaH)Harder cations (Ag+, K+) associate with the hard oxygen atom, promoting O-alkylation.
Solvent Aprotic, less polar (e.g., Toluene, Acetone)Polar aprotic (e.g., DMF, DMSO)Polar aprotic solvents solvate the cation, leaving a more "naked" and reactive anion, which can increase N-attack.
Temperature Room Temperature or belowElevated TemperaturesO-methylation is often the kinetically favored product, while N-methylation can be thermodynamically favored.

Recommended Experimental Protocol

The following is a representative protocol for the electrophilic bromination route, which is often preferred for its operational simplicity.

Synthesis of this compound (Route A)

  • Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 2-methoxy-5-fluoropyridine (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of starting material). Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous THF. Add this solution to the reaction mixture dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The crude product is typically a yellow or brown oil. Purify via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound as a colorless oil.[4]

Visualizing the Reaction Pathways

To better understand the formation of the desired product and key side products, the following reaction diagrams are provided.

Main Reaction and Side Product Formation (Route A)

G cluster_start Starting Material cluster_products Potential Products SM 2-methoxy-5-fluoropyridine P1 This compound (Desired Product) SM->P1 + NBS (Major Pathway, C3 Attack) S1 4-Bromo Isomer SM->S1 + NBS (Minor Pathway, C4 Attack) S2 6-Bromo Isomer SM->S2 + NBS (Minor Pathway, C6 Attack) S3 3,6-Dibromo Product (Over-bromination) P1->S3 + NBS (excess) (Further Reaction)

Caption: Reaction scheme for the bromination of 2-methoxy-5-fluoropyridine.

N- vs O-Methylation Competition (Route B)

G cluster_start Starting Material cluster_products Methylation Products SM 3-bromo-5-fluoropyridin-2(1H)-one P1 This compound (Desired O-Methylation) SM->P1 + MeI / Ag₂CO₃ (Favored Pathway) S1 1-Methyl-3-bromo-5-fluoropyridin-2-one (N-Methylation Side Product) SM->S1 + MeI / Strong Base (Competing Pathway)

Caption: Competing N- and O-methylation pathways for the pyridone starting material.

References

Technical Support Center: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 3-Bromo-5-fluoro-2-methoxypyridine. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you navigate the common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and scalable methods start from commercially available di- or tri-substituted pyridines. A common strategy involves the bromination of a corresponding fluoro-methoxypyridine precursor. For instance, a widely used starting material is 5-fluoro-2-methoxypyridine, which is then selectively brominated at the C3 position. Another approach could involve a multi-step synthesis starting from 2,3-dichloro-5-fluoropyridine, where sequential nucleophilic substitution and other transformations are performed.

Q2: Why is my overall yield consistently low?

A2: Low yields in this synthesis can stem from several factors. The most common culprits include incomplete reaction, formation of side products, and losses during workup and purification. The pyridine ring's electronics, influenced by the fluorine and methoxy groups, can lead to complex reactivity. For example, over-bromination or reaction at unintended positions can occur if conditions are not tightly controlled. Inefficient purification, such as the co-elution of the product with a closely related impurity, is also a frequent cause of yield loss.

Q3: What are the critical reaction parameters I need to control?

A3: Temperature, choice of brominating agent, solvent, and reaction time are all critical. The reaction is often exothermic, and poor temperature control can lead to the formation of undesired isomers or di-brominated species. The selection of the brominating agent (e.g., N-Bromosuccinimide (NBS) vs. liquid bromine) and the solvent system can significantly impact the regioselectivity and reaction rate.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low Conversion of Starting Material

Q: I'm observing a significant amount of unreacted 5-fluoro-2-methoxypyridine in my crude reaction mixture. How can I drive the reaction to completion?

A: This is a common issue often related to insufficient reactivity of the brominating agent or non-optimal reaction conditions.

  • Causality: The electron-withdrawing nature of the fluorine atom deactivates the pyridine ring towards electrophilic substitution, making the bromination challenging. The chosen brominating agent may not be sufficiently electrophilic under your current conditions.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: If you are using a milder agent like NBS, consider switching to a more reactive one. However, be cautious as this can also decrease selectivity. Sometimes, an activator or catalyst is required with NBS.

    • Temperature Adjustment: Gradually increasing the reaction temperature can improve the reaction rate. However, this must be done cautiously to avoid side reactions. We recommend a stepwise increase of 5-10 °C at a time, monitoring the reaction progress by TLC or GC-MS.

    • Solvent Effects: The choice of solvent can influence the solubility of reagents and the reaction pathway. Chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents such as acetonitrile are commonly used. Ensure your starting material is fully dissolved.

    • Extended Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient to achieve full conversion.

Issue 2: Formation of Multiple Products (Low Selectivity)

Q: My crude NMR/GC-MS analysis shows the desired product along with other brominated species. How can I improve the regioselectivity?

A: The formation of multiple products, such as di-brominated pyridines or other isomers, points to issues with reaction control.

  • Causality: The pyridine ring has multiple positions that can be brominated. While the directing effects of the existing substituents favor the C3 position, harsh reaction conditions can overcome this selectivity.

  • Troubleshooting Workflow:

    start Multiple Products Detected temp Lower Reaction Temperature (e.g., from RT to 0°C or -20°C) start->temp High Energy reagent Use a Milder Brominating Agent (e.g., NBS instead of Br2) start->reagent High Reactivity addition Slow, Dropwise Addition of Brominating Agent temp->addition reagent->addition check Monitor by TLC/GC-MS addition->check check->temp Still Impure success Improved Selectivity check->success Problem Solved

    Caption: Troubleshooting workflow for low selectivity.

  • Detailed Recommendations:

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to minimize the energy available for less favorable reaction pathways.

    • Controlled Addition: Add the brominating agent slowly and in a controlled manner (e.g., dropwise via a syringe pump) to maintain a low instantaneous concentration, which disfavors over-reaction.

Issue 3: Difficult Purification

Q: I am struggling to separate my product from a persistent impurity during column chromatography. What are my options?

A: This often occurs when a side product has a very similar polarity to the desired compound.

  • Causality: An isomer or a closely related byproduct might have a similar retention factor (Rf) on silica gel, leading to co-elution.

  • Purification Strategies:

    • Optimize Chromatography:

      • Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. Fine-tuning the ratio is key.

      • Gradient Elution: If you are using isocratic elution, switch to a shallow gradient to improve separation.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. You will need to screen for a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

    • Alternative Purification: Techniques like preparative HPLC may be necessary for very difficult separations, although this is less ideal for large-scale synthesis.

Experimental Protocol: Bromination of 5-Fluoro-2-methoxypyridine

This protocol is a validated starting point. Adjustments may be necessary based on your specific lab conditions and observations.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
5-Fluoro-2-methoxypyridine127.1110.01.0
N-Bromosuccinimide (NBS)177.9810.51.05
Dichloromethane (DCM)-50 mL-

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methoxypyridine (1.27 g, 10.0 mmol).

  • Dissolution: Add dichloromethane (50 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

    • Separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 0% to 10% EtOAc) to yield this compound as a white solid or colorless oil.

Workflow Diagram:

Caption: Synthesis workflow for this compound.

3-Bromo-5-fluoro-2-methoxypyridine stability and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-fluoro-2-methoxypyridine (CAS No. 884494-81-9). This document is designed for researchers, chemists, and drug development professionals, providing in-depth information on the stability, storage, and effective use of this versatile synthetic building block. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common challenges.

Frequently Asked Questions (FAQs): Stability and Storage

This section addresses the most common queries regarding the physical and chemical stability of this compound, ensuring the long-term viability of your materials.

Question 1: What are the ideal long-term storage conditions for this compound?

Answer: To ensure maximum stability and prevent degradation, the compound should be stored under controlled conditions. The primary recommendations are refrigeration and storage under an inert atmosphere.[1] Always keep the container tightly sealed to prevent exposure to atmospheric moisture and oxygen.[2][3][4]

  • Causality: Refrigeration (2°C - 8°C) slows down potential decomposition pathways.[5] An inert atmosphere (e.g., Argon or Nitrogen) is crucial because the compound can be sensitive to oxidative degradation or react with moisture over time, compromising its purity. The pyridine ring, while electron-deficient, can still be susceptible to subtle atmospheric reactions.

Question 2: Is this compound sensitive to light, air, or moisture?

Answer: Yes, this compound is known to be light-sensitive.[1] While not acutely reactive with air or moisture under normal handling, long-term exposure should be avoided for optimal stability. It is best practice to handle the compound under subdued light and to blanket the container with an inert gas like argon or nitrogen before sealing for storage.

  • Expert Insight: Photodegradation can occur in pyridine-based compounds, often leading to discoloration and the formation of impurities that can interfere with subsequent reactions. While short-term exposure during weighing and reaction setup is generally acceptable, storing the vial on a lab bench for extended periods is strongly discouraged.

Question 3: What are the visible signs of decomposition?

Answer: this compound is typically supplied as a colorless oil or liquid.[6][7] The most common visual indicator of degradation is a change in color, often to a yellow or brownish hue. The development of a strong, unusual odor or the presence of solid precipitates may also indicate decomposition or contamination.

  • Validation Protocol: If you suspect degradation, it is advisable to re-analyze the material's purity via techniques like NMR or LC-MS before use. Comparing the new data with the supplier's Certificate of Analysis will provide a definitive assessment of its integrity.

Question 4: What materials and chemical classes are incompatible with this compound?

Answer: The compound should not be stored in proximity to or mixed with strong oxidizing agents.[1][2] It may also be incompatible with strong acids and bases, which could potentially hydrolyze the methoxy group or promote other side reactions.[8]

  • Hazardous Decomposition: In the event of a fire or extreme heat, hazardous decomposition products can be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen bromide.[1]

Summary of Storage & Stability Parameters
ParameterRecommendationRationale
Temperature Refrigerate (2°C - 8°C)Slows kinetic degradation processes.[5]
Atmosphere Store under an inert gas (Argon, Nitrogen)Prevents oxidation and moisture-related side reactions.[1]
Light Store in an amber or opaque vialPrevents photodegradation.[1]
Container Keep container tightly sealedPrevents ingress of atmospheric contaminants.[2][3][4]
Incompatibilities Strong oxidizing agents, strong acids, strong basesAvoids vigorous, uncontrolled reactions and degradation.[1][2][8]
Troubleshooting Guide for Synthetic Applications

As a key intermediate, this compound is frequently used in cross-coupling reactions. This section provides troubleshooting for common issues encountered during its use, particularly in Suzuki-Miyaura coupling.

Question 1: My Suzuki coupling reaction is giving low or no yield. What are the most common causes?

Answer: Low yields with bromopyridine substrates can stem from several factors. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst are primary challenges.[9]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, forming inactive species and halting the catalytic cycle.[9][10]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine may not be effective. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the oxidative addition step and shield the palladium center from inhibition.[11]

  • Base and Solvent Mismatch: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively, while an overly strong or poorly soluble base can lead to side reactions.[9]

  • Protodeboronation: The boronic acid coupling partner can degrade, especially in the presence of aqueous bases, leading to the formation of the simple de-borylated arene and reducing the amount of active coupling partner available.[9]

Question 2: I am observing significant debromination of my starting material and homocoupling of my boronic acid. How can I minimize these side reactions?

Answer: These are common and often linked side reactions.

  • For Debromination: This side reaction can occur if the reaction conditions are too harsh or if there are protic sources that can react with intermediates in the catalytic cycle. Ensure you are using anhydrous solvents and that your base is not excessively strong. Sometimes, lowering the reaction temperature and extending the reaction time can mitigate this issue.

  • For Homocoupling: The coupling of two boronic acid molecules is almost always caused by the presence of oxygen.[9] It is critical to ensure the reaction is performed under a strictly inert atmosphere. All solvents must be thoroughly degassed prior to use by methods such as sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles.[9]

Troubleshooting Workflow for Low-Yielding Suzuki Coupling

G start Low Yield or No Reaction check_catalyst 1. Evaluate Catalyst System - Is the ligand appropriate? - Is the catalyst active? start->check_catalyst check_conditions 2. Assess Reaction Conditions - Are solvents degassed? - Is the base appropriate? start->check_conditions check_sm 3. Verify Starting Materials - Is the boronic acid pure? - Is the bromopyridine degraded? start->check_sm solution_catalyst Action: Screen Ligands (e.g., SPhos, XPhos) Use fresh catalyst. check_catalyst->solution_catalyst Inhibition Suspected solution_conditions Action: Degas Solvents Thoroughly Screen different bases (e.g., K3PO4, Cs2CO3) check_conditions->solution_conditions Side Reactions Observed solution_sm Action: Use fresh boronic acid Consider boronate esters Verify bromopyridine purity (NMR) check_sm->solution_sm Degradation Suspected

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Objective: To synthesize a 3-aryl-5-fluoro-2-methoxypyridine derivative.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: Place this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos into an oven-dried reaction vial or flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.[11]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.[11]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final product.[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Solids: Substrate, Boronic Acid, Catalyst, Ligand, Base prep2 Establish Inert Atmosphere (Ar/N2) prep1->prep2 prep3 Add Degassed Solvents prep2->prep3 react Heat & Stir (e.g., 100°C, 12-24h) prep3->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup (EtOAc / H2O) monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling.

References

Challenges in the scale-up of 3-Bromo-5-fluoro-2-methoxypyridine production.

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block for pharmaceutical and agrochemical development, 3-Bromo-5-fluoro-2-methoxypyridine is a substituted pyridine derivative whose unique arrangement of functional groups makes it a versatile intermediate for creating more complex molecules.[1][2][3] Its synthesis, particularly during scale-up, presents distinct challenges that require careful consideration of reaction conditions, impurity profiles, and safety protocols.

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling the production of this compound.

Frequently Asked Questions (FAQs): Synthesis & Scale-Up

Q1: What are the primary, scalable synthetic routes to this compound?

There are two main strategies for synthesizing this compound, each with its own set of advantages and challenges for large-scale production.

  • Direct Bromination of 2-methoxy-5-fluoropyridine: This is a common and direct approach where 2-methoxy-5-fluoropyridine is subjected to electrophilic bromination. The most frequently used reagent for this transformation is N-Bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF).[4] The reaction is typically heated to drive it to completion.[4]

  • Methylation of 3-bromo-5-fluoropyridin-2(1H)-one: This route involves the O-methylation of the corresponding pyridinone precursor. Reagents such as methyl iodide are used in the presence of a base like silver carbonate (Ag₂CO₃) in a solvent such as toluene.[4][5] This method is advantageous if the pyridinone starting material is more readily available or cost-effective.

A less common but viable industrial route starts from 2-methoxy-5-aminopyridine, which undergoes diazotization, followed by a fluorination reaction (like the Balz-Schiemann reaction) to generate 2-methoxy-5-fluoropyridine, which is then brominated as in the first route.[6]

B 3-Bromo-5-fluoro- 2-methoxypyridine C 3-bromo-5-fluoropyridin-2(1H)-one C->B + MeI, Ag2CO3, Toluene D 2-methoxy-5-aminopyridine E Diazotization & Fluorination D->E 1. NaNO2, Acid 2. HBF4 A A E->A Intermediate A->B + NBS, THF, Heat

Primary synthetic routes to the target compound.

Troubleshooting Guide: Common Scale-Up Challenges

Q2: We are observing a significant exotherm during the NBS bromination at scale. How can this be safely managed?

Managing the heat generated during bromination is critical for safety and to prevent runaway reactions and the formation of impurities.

  • Controlled Reagent Addition: Instead of adding the N-Bromosuccinimide (NBS) all at once, add it portion-wise or as a solution via an addition funnel. This allows the reaction vessel's cooling system to dissipate the heat generated from each portion before more reagent is added.

  • Dilution: Increasing the solvent volume can help to absorb the heat of the reaction, acting as a heat sink. However, this must be balanced with reaction kinetics and process efficiency, as excessive solvent increases batch volume and removal time.

  • Jacket Temperature Control: Ensure your reactor has an efficient cooling jacket. Start the reaction at a lower temperature and allow the exotherm to bring the batch to the desired reaction temperature. Use the cooling jacket to maintain a steady internal temperature.

  • Monitoring: Continuous monitoring of the internal batch temperature is mandatory. Do not rely solely on the jacket temperature. An alarm system for temperature deviations is highly recommended for large-scale runs.

Q3: Our scaled batch shows several impurities, including a dibrominated species. How can we minimize these?

Impurity formation is a common issue in scale-up. The primary impurities are typically over-brominated products, regioisomers, and unreacted starting material.

  • Over-Bromination: The formation of dibromo- and other polybrominated pyridines occurs when the product is more reactive than the starting material or when localized high concentrations of the brominating agent exist.

    • Solution: Use a slight substoichiometric amount of NBS (e.g., 0.95-0.98 equivalents) to ensure the starting material is the limiting reagent. This may leave some starting material behind, but it is often easier to separate from the product than the dibrominated impurity. Slow, controlled addition of NBS also prevents localized high concentrations.

  • Regioisomers: While the 2-methoxy group strongly directs bromination to the 3-position, side reactions can lead to other isomers, although this is less common for this specific substrate.

    • Solution: Strict temperature control is key. Running the reaction at the lowest effective temperature can enhance selectivity and reduce the formation of undesired isomers.

  • Analytical Monitoring: Implement in-process controls (IPCs) using HPLC or GC to monitor the reaction progress. This allows you to stop the reaction once the optimal conversion of starting material to product is achieved, before significant side products form.

Q4: Column chromatography is not viable for our multi-kilogram production. What are the best alternative purification strategies?

Purification is a major hurdle in scaling up. This compound is a liquid or low-melting solid, making distillation a primary alternative to chromatography.[4][5]

  • Vacuum Distillation: Given its boiling point of approximately 188 °C at atmospheric pressure, vacuum distillation is the most effective method for purification at scale.[4] This lowers the boiling point, preventing thermal degradation of the product. A fractional distillation column can be used to effectively separate the product from higher-boiling impurities (like dibromo species) and lower-boiling starting materials.

  • Liquid-Liquid Extraction: A thorough aqueous workup is essential. Washing the crude product with a reducing agent solution (e.g., sodium bisulfite) can remove residual bromine or NBS. Subsequent washes with a base (e.g., sodium bicarbonate) can remove acidic byproducts, followed by a brine wash.

  • Crystallization: While the product itself is an oil, it may be possible to induce crystallization at low temperatures with an appropriate anti-solvent if the purity is already high. However, this is less reliable than distillation for this specific molecule.

Start Crude Reaction Mixture Quench Quench Reaction (e.g., with Na2S2O3) Start->Quench Extract Liquid-Liquid Extraction (Organic Solvent) Quench->Extract Wash Aqueous Washes (Base, Brine) Extract->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate ImpurityCheck Low Purity? (<95%) Concentrate->ImpurityCheck Distill Vacuum Distillation PureProduct Pure Product (>98%) Distill->PureProduct ImpurityCheck->Distill Yes ImpurityCheck->PureProduct No (High Purity)

Decision workflow for large-scale purification.
Q5: What are the critical safety considerations for scaling up this process?

Safety is paramount. A thorough risk assessment should be conducted before any scale-up operation.

  • Reagent Hazards: Both NBS and methyl iodide are toxic and corrosive. Bromine-based reagents can cause severe burns.[7] Ensure all handling occurs in a well-ventilated area (e.g., a fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Solvent Safety: Solvents like THF can form explosive peroxides. Always use fresh, inhibitor-tested THF. Toluene is flammable and has associated health risks. Ensure the reactor is properly grounded to prevent static discharge.[9]

  • Pressure and Gas Evolution: The diazotization route involves the evolution of nitrogen gas.[10] The reaction must be performed in an open or well-vented system to prevent pressure buildup.

  • Waste Disposal: Halogenated organic waste must be segregated and disposed of according to institutional and environmental regulations.

Reagent/SolventPrimary HazardsRecommended Precautions
N-Bromosuccinimide (NBS) Lachrymator, Corrosive, Light-sensitiveHandle in a fume hood, wear full PPE, store away from light and moisture.
Methyl Iodide Toxic, Suspected CarcinogenUse in a closed system or well-ventilated hood, avoid inhalation and skin contact.
Tetrahydrofuran (THF) Flammable, Peroxide-formerUse fresh, inhibited solvent; check for peroxides before distilling. Ensure proper grounding.
Toluene Flammable, Health HazardUse in a well-ventilated area, ensure proper grounding, avoid inhalation.
Hydrobromic Acid Highly CorrosiveCauses severe skin and eye burns. Use with extreme caution and appropriate PPE.

Detailed Experimental Protocol (Example)

Protocol: Gram-Scale Synthesis via Bromination

This protocol is for laboratory scale and should be adapted and re-validated for pilot or manufacturing scale.

  • Reactor Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-methoxy-5-fluoropyridine (12.7 g, 0.1 mol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the starting material is fully dissolved.[4]

  • Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS, 17.8 g, 0.1 mol) in THF (50 mL). Slowly add this solution to the reaction flask over 30 minutes, monitoring the internal temperature.

  • Reaction: After the addition is complete, heat the mixture to 65-70 °C and maintain for 5 hours, or until in-process control (e.g., TLC or GC-MS) shows complete consumption of the starting material.[4]

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification: Dissolve the crude oil in ethyl acetate (150 mL) and wash with 1M sodium thiosulfate solution (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Purification: Purify the resulting oil by vacuum distillation to obtain this compound as a colorless oil.[5]

References

Avoiding debromination in reactions with 3-Bromo-5-fluoro-2-methoxypyridine.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Debromination and Other Side Reactions

Welcome to the technical support center for 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on utilizing this versatile building block while avoiding common pitfalls, particularly the undesired side reaction of debromination.

The unique electronic nature of the pyridine ring, influenced by the interplay of the electron-withdrawing fluorine and the electron-donating methoxy group, makes this compound a valuable synthon.[1][2] The bromine atom at the C3 position serves as a key handle for introducing molecular complexity through various cross-coupling reactions.[1] However, this reactivity also presents challenges. This guide provides troubleshooting advice and frequently asked questions to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to debromination?

A1: The pyridine ring is inherently electron-deficient. This deficiency can make the C-Br bond susceptible to cleavage under certain reaction conditions, especially those involving strong bases, highly active metal catalysts, or elevated temperatures. The combined electronic effects of the fluoro and methoxy substituents further modulate the reactivity at the C3 position.[2] Debromination can occur through various mechanisms, including hydrodehalogenation, where a hydride source replaces the bromine atom.[3]

Q2: I'm observing significant debromination in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A2: Debromination in Suzuki-Miyaura reactions is a common side reaction.[3] Key factors include:

  • Catalyst System: Highly active palladium catalysts, especially with very electron-rich and bulky phosphine ligands, can sometimes promote hydrodehalogenation if a hydride source is present.

  • Base: The choice and strength of the base are critical. Strong bases can sometimes facilitate protonolysis of the boronic acid or generate hydride species that lead to debromination.

  • Solvent: Protic solvents (like alcohols) or impurities like water can act as a proton source for the debrominated product.

  • Temperature: High reaction temperatures can increase the rate of side reactions, including debromination.

Q3: Can I use organolithium reagents with this compound?

A3: Extreme caution is advised. While metal-halogen exchange is a powerful tool for forming C-C bonds, it is often a very fast reaction.[4] Using strong organolithium reagents like n-butyllithium or t-butyllithium with this substrate at standard temperatures can lead to a rapid and often uncontrolled mixture of products, including debromination, addition to the pyridine ring, or lithiation at other positions.[4][5] If a metal-halogen exchange is necessary, it must be performed at very low temperatures (e.g., -78°C) with careful control of stoichiometry and reaction time to favor the desired lithiated intermediate.[6][7]

Q4: How do the fluoro and methoxy groups influence the reactivity of the molecule?

A4: The substituents have competing effects. The fluorine atom is strongly electron-withdrawing, which generally increases the susceptibility of the C-Br bond to oxidative addition in palladium-catalyzed reactions.[1] The methoxy group at the C2 position is electron-donating, which can somewhat counteract the effect of the fluorine. This electronic balance makes the choice of appropriate reaction conditions crucial for selective transformations.[1][8]

Troubleshooting Guide: Minimizing Debromination

This section provides a structured approach to troubleshooting and optimizing your reactions to avoid the formation of the debrominated byproduct, 5-fluoro-2-methoxypyridine.

Issue 1: Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

This is one of the most common challenges encountered with this substrate.

Workflow for Troubleshooting Debromination in Cross-Coupling

G cluster_0 Problem: Debromination Observed cluster_1 Step 1: Evaluate Catalyst System cluster_2 Step 2: Assess Base and Solvent cluster_3 Step 3: Optimize Reaction Conditions cluster_4 Resolution start High % of Debromination in Cross-Coupling cat_choice Is the catalyst/ligand system overly active? start->cat_choice cat_sol Action: Screen alternative ligands. Consider less electron-rich or bulky phosphines. Use a pre-catalyst like XPhosPdG2/XPhos. [30] cat_choice->cat_sol Yes base_choice Is the base too strong or the solvent protic? cat_choice->base_choice No cat_sol->base_choice base_sol Action: Switch to a milder base (e.g., K2CO3, K3PO4 instead of alkoxides). Ensure anhydrous and degassed solvents (e.g., Toluene, Dioxane). [21, 22] base_choice->base_sol Yes temp_choice Is the temperature too high? base_choice->temp_choice No base_sol->temp_choice temp_sol Action: Lower the reaction temperature. Run a temperature screen (e.g., 80°C, 90°C, 100°C) to find the optimal balance between reaction rate and side product formation. temp_choice->temp_sol Yes end Debromination Minimized temp_choice->end No temp_sol->end

Caption: Troubleshooting workflow for debromination.

Detailed Protocols & Explanations

1. Catalyst and Ligand Selection: The choice of the phosphine ligand is paramount in controlling the outcome of palladium-catalyzed reactions.[9][10] For challenging substrates like 3-bromo-pyridines, sterically hindered and electron-rich ligands are often necessary to promote the desired coupling.[11] However, an overly active catalyst can also increase the rate of side reactions.

  • Rationale: The ligand influences both the oxidative addition and reductive elimination steps of the catalytic cycle.[12] A well-balanced ligand will promote the desired C-C or C-N bond formation over competing pathways like hydrodehalogenation.

  • Recommended Action: If you observe significant debromination, consider screening a panel of ligands. While bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often good starting points, you may need to adjust. Sometimes, using a pre-formed catalyst complex (e.g., XPhos Pd G2/G3) can provide more consistent results and avoid the formation of overly active, ligand-free palladium species that can promote side reactions.[13]

2. Base and Solvent Effects: The base is not just a simple proton scavenger; it plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[9][14]

  • Rationale: Strong bases like sodium tert-butoxide (NaOt-Bu) can sometimes lead to the degradation of the starting materials or the catalyst, potentially generating hydride species responsible for debromination. Solvents must be rigorously dried and degassed, as water and oxygen can interfere with the catalyst and provide a proton source for the debrominated byproduct.[11]

  • Recommended Action: For Suzuki couplings, consider switching from strong inorganic bases like Cs₂CO₃ or alkoxides to milder phosphate bases like K₃PO₄.[15] For Buchwald-Hartwig aminations, while strong bases are often required, ensure it is of high purity and added under a strictly inert atmosphere. Always use anhydrous solvents.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)Expected Outcome
Suzuki-Miyaura Pd₂(dba)₃ (1.5 mol%)SPhos (3 mol%)K₃PO₄ (2 equiv.)Toluene/H₂O80-100Minimizes debromination by using a milder base.
Buchwald-Hartwig Pd(OAc)₂ (2 mol%)XPhos (4 mol%)NaOt-Bu (1.4 equiv.)Toluene90-110Standard conditions; monitor for debromination.
Alternative Suzuki XPhosPdG2 (2.5 mol%)XPhos (5 mol%)K₂CO₃ (3 equiv.)Dioxane100Pre-catalyst approach to reduce side reactions.[13]

Note: These are starting points and may require optimization for your specific substrate.

Issue 2: Uncontrolled Reactivity with Organolithium Reagents

Direct lithiation or metal-halogen exchange can be problematic.

Mechanism: Desired vs. Undesired Pathways

G cluster_0 Reaction with R-Li cluster_1 Desired Pathway: Metal-Halogen Exchange cluster_2 Undesired Pathways start This compound + R-Li desired 3-Lithio-5-fluoro-2-methoxypyridine start->desired undesired1 Debromination start->undesired1 undesired2 Addition to Pyridine Ring start->undesired2 undesired3 Ortho-Lithiation (C6) start->undesired3 conditions_d Conditions: - Very Low Temp (-78°C) - Controlled Stoichiometry desired->conditions_d conditions_u Conditions: - Higher Temp (>-40°C) - Excess R-Li undesired1->conditions_u undesired2->conditions_u undesired3->conditions_u

Caption: Competing reaction pathways with organolithiums.

Detailed Protocols & Explanations
  • Rationale: The rate of metal-halogen exchange is highly dependent on temperature and the stability of the resulting organolithium species.[4] For pyridine derivatives, side reactions such as nucleophilic addition to the C=N bond or directed ortho-metalation can compete with or even dominate the desired C-Br exchange, especially at higher temperatures.[5][16]

  • Recommended Protocol for Metal-Halogen Exchange:

    • Setup: Under a strictly inert atmosphere (Argon), dissolve this compound (1.0 equiv.) in anhydrous THF or Et₂O.

    • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Addition: Slowly add a solution of n-BuLi or t-BuLi (1.0-1.1 equiv.) dropwise, maintaining the internal temperature below -70°C.

    • Stirring: Stir the reaction at -78°C for a short period (e.g., 15-30 minutes). Note: Longer reaction times can lead to decomposition or side reactions.

    • Quenching: Quench the reaction at -78°C by adding the desired electrophile.

    • Workup: Allow the reaction to slowly warm to room temperature before performing an aqueous workup.

By adhering to these stringent conditions, you can significantly improve the chances of selectively forming the desired 3-lithio intermediate while minimizing debromination and other side reactions.

References

Technical Support Center: Reaction Monitoring of 3-Bromo-5-fluoro-2-methoxypypyridine by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reactions involving 3-Bromo-5-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common challenges encountered during the monitoring of chemical transformations of this versatile building block using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Understanding the Chemistry of this compound

This compound is a key intermediate in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyridine ring with strategically placed bromine, fluorine, and methoxy groups, allows for a variety of chemical transformations.[2] The bromine atom is particularly reactive and can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1][3][4] Additionally, the electron-deficient nature of the pyridine ring makes the bromine susceptible to nucleophilic attack.[1][3]

Given its utility, precise and accurate monitoring of reactions involving this compound is critical to ensure optimal yield, purity, and reaction completion. This guide will focus on a common application: a Suzuki-Miyaura cross-coupling reaction.

II. Troubleshooting Guide: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and indispensable tool for real-time reaction monitoring.[5] However, the unique properties of halogenated pyridines can sometimes present challenges.

Frequently Encountered TLC Problems & Solutions

Question 1: My spots are streaking or elongated. What's causing this and how can I fix it?

Answer:

Streaking is a common issue in TLC and can be caused by several factors when analyzing pyridine derivatives.[6][7]

  • Overloading: Applying too much sample to the TLC plate is the most frequent cause of streaking.[6][7][8]

    • Solution: Dilute your reaction mixture sample before spotting it on the plate. You can also try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to create a more concentrated yet small spot.[6][8]

  • Highly Polar Compounds: Pyridine derivatives can be quite polar and may interact strongly with the silica gel stationary phase, leading to streaking.

    • Solution: Adjust the polarity of your mobile phase. If your compound is basic (which pyridines are), adding a small amount of a base like triethylamine (0.1-2.0%) or ammonia in methanol/dichloromethane (1-10%) to your eluent can suppress the interaction with the acidic silica gel and result in sharper spots.[6]

  • High Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF, DMSO, or pyridine itself, it can cause significant streaking.[9]

    • Solution: After spotting your sample, place the TLC plate under high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[9]

Question 2: I can't see any spots on my TLC plate after development, even under UV light. What should I do?

Answer:

While many aromatic compounds are UV-active, it's possible your starting material or product isn't, or the concentration is too low.[6][10]

  • Compound is Not UV-Active: Not all compounds quench the fluorescence of the TLC plate.[10][11]

    • Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.[11] For amines and other nitrogen-containing compounds, an iodine chamber or specific stains like ninhydrin (for primary/secondary amines) can be effective.[10][12][13]

  • Sample is Too Dilute: The concentration of your analyte on the plate might be below the detection limit.[6][8]

    • Solution: Concentrate your sample by spotting it multiple times in the same place, ensuring the spot is dry before reapplying.[6][8] You can also try concentrating the reaction mixture aliquot before spotting.

  • Compound Evaporation: Volatile compounds may evaporate from the plate during development.[6]

    • Solution: This is less likely with the pyridine derivatives but can be addressed by minimizing the time the plate is exposed to air before and after development.

Question 3: My starting material and product have very similar Rf values. How can I improve the separation?

Answer:

Poor separation is a common challenge that can often be resolved by modifying the mobile phase.

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating compounds with similar polarities.

    • Solution: Experiment with different solvent systems. If your spots are too high on the plate (high Rf), your eluent is too polar; decrease the proportion of the polar solvent.[6] If your spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[6] Consider trying a different combination of solvents altogether.

  • Use of a Cospot: It can be difficult to distinguish between two spots that are very close together.

    • Solution: A "cospot" can be very helpful. In addition to spotting your starting material and reaction mixture in separate lanes, create a third lane where you spot both the starting material and the reaction mixture on top of each other. If the reaction is complete, you should see a single spot in the reaction mixture lane that is different from the starting material. If the reaction is ongoing, the cospot lane will show an elongated spot or two very close, overlapping spots.

Example TLC Protocol for a Suzuki-Miyaura Coupling Reaction
ParameterRecommendation
Stationary Phase Silica gel 60 F₂₅₄ aluminum-backed plates
Sample Preparation Dilute a small aliquot of the reaction mixture in ethyl acetate or dichloromethane.
Mobile Phase (Eluent) Start with a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). Adjust polarity as needed. For basic compounds, consider adding 0.1% triethylamine.
Development Develop the plate in a sealed chamber saturated with the eluent vapor until the solvent front is about 1 cm from the top.
Visualization 1. View under a UV lamp at 254 nm. Circle any visible spots with a pencil. 2. If spots are not visible or for confirmation, use a potassium permanganate stain.

III. Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the identity of your products and byproducts by providing molecular weight information.[5]

Frequently Encountered LC-MS Problems & Solutions

Question 1: I am not seeing the expected molecular ion peak for my product. What could be the reason?

Answer:

Several factors can contribute to the absence of the expected molecular ion.

  • Poor Ionization: The compound may not ionize well under the chosen conditions.

    • Solution: Pyridine derivatives, being basic, generally ionize well in positive ion mode via electrospray ionization (ESI) to form the [M+H]⁺ adduct. Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid or acetic acid) to promote protonation. If ESI is not effective, consider Atmospheric Pressure Chemical Ionization (APCI), which can be better for less polar compounds.[14]

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before it reaches the mass analyzer.

    • Solution: Reduce the fragmentor or cone voltage in your MS settings. This will decrease the energy in the ion source and minimize fragmentation.

  • Adduct Formation: Instead of the expected [M+H]⁺, you might be observing other adducts, such as [M+Na]⁺, [M+K]⁺, or solvent adducts like [M+CH₃CN+H]⁺.[5]

    • Solution: Scrutinize your mass spectrum for peaks corresponding to these common adducts. High-purity solvents and glassware can minimize sodium and potassium adducts.

Question 2: My LC chromatogram shows broad peaks or poor separation. How can I improve this?

Answer:

Chromatographic issues can often be resolved by optimizing the LC method.

  • Inappropriate Column or Mobile Phase: The column chemistry or mobile phase composition may not be suitable for your analytes.

    • Solution: For pyridine derivatives, a C18 reversed-phase column is a good starting point. Ensure your mobile phase has a suitable organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., formic acid) to ensure good peak shape for basic compounds. A gradient elution (gradually increasing the percentage of the organic solvent) is often necessary to separate compounds with different polarities.

  • Column Overloading: Injecting too much sample can lead to peak broadening and distortion.

    • Solution: Dilute your sample and inject a smaller volume.

Question 3: How can I confirm the identity of my halogenated product using MS?

Answer:

The isotopic pattern of halogens is a key diagnostic tool.

  • Isotopic Signature: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5]

    • Solution: Look for a pair of peaks in your mass spectrum separated by 2 m/z units with roughly equal intensity. This is a characteristic signature of a compound containing one bromine atom. For your starting material, this compound (C₆H₅BrFNO, MW ≈ 206.01 g/mol ), you should see peaks around m/z 206 and 208 for the [M+H]⁺ ion. The presence of this isotopic pattern is strong evidence for the presence of a bromine-containing species.

Example LC-MS Protocol for a Suzuki-Miyaura Coupling Reaction
ParameterRecommendation
LC Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Ionization Mode ESI Positive
MS Analysis Full scan mode to identify all ions. Look for the characteristic Br isotopic pattern.

IV. Workflow & Logic Diagrams

General Reaction Monitoring Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Analysis & Decision cluster_3 Conclusion start Start Reaction take_aliquot Take Aliquot start->take_aliquot prep_sample Prepare TLC/LC-MS Sample take_aliquot->prep_sample run_tlc Run TLC prep_sample->run_tlc run_lcms Run LC-MS prep_sample->run_lcms analyze_tlc Analyze TLC Data (Rf, Spot Intensity) run_tlc->analyze_tlc analyze_lcms Analyze LC-MS Data (MW, Purity) run_lcms->analyze_lcms decision Reaction Complete? analyze_tlc->decision analyze_lcms->decision workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->take_aliquot

Caption: General workflow for monitoring a chemical reaction using TLC and LC-MS.

TLC Troubleshooting Logic

G cluster_streaking Streaking cluster_no_spots No Spots cluster_poor_sep Poor Separation problem TLC Problem Identified overloaded Overloaded? problem->overloaded uv_inactive UV Inactive? problem->uv_inactive solvent_system Wrong Eluent Polarity? problem->solvent_system polar Polar Compound? overloaded->polar solvent High-Boiling Solvent? overloaded->solvent No sol1 Dilute Sample overloaded->sol1 Yes sol2 Add Base to Eluent (e.g., Et3N) polar->sol2 Yes sol6 Evaporate Solvent Under Vacuum solvent->sol6 Yes dilute Too Dilute? uv_inactive->dilute sol3 Use Chemical Stain (e.g., KMnO4) uv_inactive->sol3 Yes sol4 Concentrate Sample dilute->sol4 Yes sol5 Adjust Eluent Polarity solvent_system->sol5 Yes

References

Workup procedure for reactions involving 3-Bromo-5-fluoro-2-methoxypyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 3-Bromo-5-fluoro-2-methoxypyridine. This guide, structured in a question-and-answer format, provides practical, field-proven insights into the workup and purification of reactions involving this versatile building block. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your success from reaction quench to purified product.

Part 1: Frequently Asked Questions - Safety, Handling, and Properties

This section addresses foundational knowledge crucial for safely and effectively incorporating this compound into your workflows.

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, standard personal protective equipment (PPE) is mandatory.

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[1][3] An emergency eye wash station and safety shower should be readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Use chemical safety goggles or a face shield.[1]

    • Wear a lab coat.

  • Handling: Avoid breathing dust, mist, or spray.[1] Wash hands thoroughly after handling and before eating or drinking.[4]

Q2: What are the key physical and chemical properties I should be aware of during workup?

A2: Understanding its properties is key to designing an effective purification strategy.

  • Physical State: It is a colorless oil or liquid at room temperature.[5][6]

  • Solubility: It is soluble in most common organic solvents (e.g., ethyl acetate, dichloromethane, toluene, THF).

  • Boiling Point: Approximately 188 °C at 760 mmHg.[6] This relatively high boiling point means it is not volatile and can be easily concentrated on a rotary evaporator.

  • Reactivity & Basicity: The pyridine nitrogen is basic. However, the 2-methoxy group reduces the basicity of the nitrogen atom due to inductive electron-withdrawing effects.[7] This mitigated basicity is a critical factor in designing acid-base extraction procedures, as stronger acidic conditions may be required to protonate it effectively compared to unsubstituted pyridine.

Q3: How should I properly store this compound?

A3: The compound is listed as light-sensitive and should be stored under an inert atmosphere.[8] For long-term stability, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, often refrigerated at 2°C - 8°C.[2][9]

Part 2: General Workup and Purification Troubleshooting

This section tackles common challenges encountered after the reaction is deemed complete.

Q1: My reaction is complete by TLC/LCMS. What is the first step in my workup?

A1: The first step is typically to quench the reaction. This deactivates any remaining reactive species. The quenching agent depends on the reaction chemistry. For many cross-coupling reactions, simply cooling the mixture to room temperature is sufficient before proceeding with an aqueous workup.[10][11] For reactions involving organometallics (like lithiation), a careful quench with a proton source (e.g., saturated aqueous ammonium chloride or water) at low temperature is critical.

Q2: How do I choose between a simple extraction and column chromatography?

A2: This decision depends on the purity of your crude product after the initial quench and extraction. The following decision tree illustrates a typical workflow.

G start Reaction Complete by TLC/LCMS quench Quench Reaction start->quench workup Perform Aqueous Workup (Acid/Base/Water Washes) quench->workup dry Dry Organic Layer & Concentrate workup->dry crude_analysis Analyze Crude Product (TLC, NMR) dry->crude_analysis is_clean Is Product >95% Pure? crude_analysis->is_clean is_solid Is Crude Product a Solid? is_clean->is_solid No final_product Final Pure Product is_clean->final_product Yes chromatography Purify by Silica Gel Column Chromatography is_solid->chromatography No (Oil/Gummy Solid) recrystallize Purify by Recrystallization is_solid->recrystallize Yes chromatography->final_product recrystallize->final_product

Caption: Decision workflow for post-reaction purification.

Q3: I see an emulsion during my liquid-liquid extraction. How do I resolve it?

A3: Emulsions are common when working with pyridine derivatives due to their amphiphilic nature. To break an emulsion:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, often forcing the separation of layers.

  • Filter: Pass the entire mixture through a pad of Celite® or glass wool.

  • Reduce pH Change: If the emulsion formed after adding acid or base, the resulting salt may be acting as a surfactant. Adding more organic solvent or water can sometimes help.

Q4: My pyridine-containing product is streaking badly on the TLC plate. What can I do?

A4: Streaking is a classic issue with basic compounds like pyridines on acidic silica gel. The free silanol groups on the silica surface strongly interact with the basic nitrogen, causing poor chromatography.

  • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to the solvent mixture will neutralize the active sites on the silica, leading to sharper spots and better separation.[12]

Part 3: Troubleshooting Workup for Specific Reactions

Here, we address issues specific to common transformations of this compound.

Scenario 1: Suzuki-Miyaura Cross-Coupling

Q1: After my Suzuki coupling, how do I remove the palladium catalyst and boronic acid byproducts?

A1: A multi-step aqueous workup is highly effective. The crude product is typically dissolved in an organic solvent like ethyl acetate and washed sequentially.[10][13]

Wash Step Reagent Purpose & Scientific Rationale
1. Basic Wash Saturated aq. NaHCO₃ or 1M aq. Na₂CO₃To remove acidic impurities. This deprotonates unreacted boronic acid (R-B(OH)₂) to form the water-soluble boronate salt (R-B(OH)₃⁻), which partitions into the aqueous layer.[14]
2. Water Wash Deionized WaterTo remove water-soluble salts and reagents, such as the carbonate base used in the reaction.
3. Brine Wash Saturated aq. NaClTo remove the bulk of dissolved water from the organic layer before adding a drying agent, making the drying process more efficient.[13]
  • Palladium Removal: If a black precipitate (palladium black) is present, filtering the reaction mixture through a pad of Celite® before the aqueous workup is essential.[11] Sometimes, residual palladium remains soluble. Specific washes with aqueous solutions of thiourea or sodium thiomethoxide can help, but these require careful handling. Often, the final silica gel chromatography step is sufficient to remove the last traces of palladium.

Scenario 2: Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction has unreacted amine and phosphine oxide byproducts. How do I design the workup?

A1: The workup for a Buchwald-Hartwig reaction must remove both basic (unreacted amine) and potentially non-polar (phosphine oxide) impurities.[15] The key is to leverage the basicity of the different nitrogen atoms.

G cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer Initial Initial Mixture: - Product (Weakly Basic Pyridine) - Unreacted Amine (Basic) - Phosphine Ligand/Oxide (Neutral) - Base (e.g., NaOtBu) AcidWash Wash with 1M HCl (aq) Initial->AcidWash AfterAcid After Acid Wash: - Product (Protonated, in Aqueous) - Phosphine Ligand/Oxide (Neutral) FinalOrganic Final Organic Layer: - Phosphine Ligand/Oxide AfterAcid->FinalOrganic AqueousAcid Aqueous Layer (1M HCl): - Protonated Product - Protonated Unreacted Amine Basify Basify Aqueous Layer with NaOH & Re-extract with EtOAc AqueousAcid->Basify AqueousBase Aqueous Layer (NaOH): - Inorganic Salts Quench Quench Reaction & Dilute with EtOAc Quench->Initial Separate1 Separate Layers AcidWash->Separate1 Separate1->AfterAcid Organic Separate1->AqueousAcid Aqueous Separate2 Separate Layers Basify->Separate2 Separate2->AqueousBase Aqueous FinalProduct Organic Layer with Purified Product Separate2->FinalProduct Organic

Caption: Acid-base extraction workflow for Buchwald-Hartwig amination.

  • Causality: An acidic wash (e.g., 1M HCl) protonates both the unreacted amine starting material and your weakly basic 2-methoxypyridine product, pulling them into the aqueous layer.[16][17] The neutral phosphine oxides remain in the organic layer, which can be discarded. Subsequently, basifying the acidic aqueous layer (e.g., with 2M NaOH) deprotonates your product, allowing it to be re-extracted back into a fresh organic solvent, leaving the unreacted amine (if it has a different pKa) or other impurities behind.

Part 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General Aqueous Workup for a Cross-Coupling Reaction

This procedure is applicable for reactions like Suzuki or Stille couplings where the product is expected to be neutral or weakly basic and impurities are acidic or ionic.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. If visible solids (e.g., palladium black, salts) are present, dilute the mixture with the primary extraction solvent (e.g., 10 volumes of ethyl acetate) and filter through a pad of Celite®. Rinse the pad with additional solvent.

  • Transfer: Transfer the filtrate to a separatory funnel.

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release any evolved CO₂ gas. Shake vigorously for 30-60 seconds. Allow the layers to separate and discard the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water, shake, and discard the aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). Shake and discard the aqueous layer. This step minimizes the amount of water in the organic phase.[13]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for at least 15 minutes.

  • Concentration: Filter or decant the dried organic solution away from the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is designed to purify neutral or weakly basic pyridine derivatives, incorporating measures to prevent streaking.

  • Solvent System Selection: Determine an appropriate eluent system by TLC analysis. A good system will give your product an Rf value of ~0.2-0.4. For pyridine derivatives, a common starting point is a mixture of hexanes and ethyl acetate.

    • Troubleshooting: If spots are streaking on the analytical TLC, prepare your bulk eluent with 0.5% triethylamine (Et₃N) added.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (with Et₃N if needed) as a slurry. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Dry Loading (Recommended for less soluble products): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, purified product.

References

Validation & Comparative

A Comparative Guide to the Electron Ionization Mass Spectrum of 3-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrum of 3-Bromo-5-fluoro-2-methoxypyridine, a key heterocyclic building block in pharmaceutical and agrochemical research. In the absence of publicly available experimental data for this specific compound, this guide leverages established fragmentation principles and comparative data from structurally similar analogues to predict its mass spectral behavior. By examining the fragmentation patterns of 3-Bromo-2-methoxypyridine and 3-Bromo-5-methoxypyridine, we can elucidate the influence of the fluorine substituent on fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural confirmation and impurity profiling of novel chemical entities.

Introduction: The Role of Mass Spectrometry in Characterizing Halogenated Pyridines

This compound (MW: 206.01 g/mol , Formula: C₆H₅BrFNO) is a substituted pyridine derivative with potential applications in the synthesis of complex organic molecules.[1][2] The precise structural characterization of such intermediates is critical to ensure the integrity of multi-step syntheses. Mass spectrometry (MS), particularly with electron ionization (EI), is a cornerstone technique for this purpose, providing both molecular weight information and a distinct fragmentation "fingerprint" that aids in unambiguous identification.[3]

The fragmentation of a molecule in EI-MS is not random; it is a series of predictable dissociation events governed by the relative stabilities of the resulting ions and neutral losses.[4] For halogenated methoxypyridines, the fragmentation is influenced by several key features: the pyridine ring itself, the electron-donating methoxy group, and the electronegative halogen substituents. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides an invaluable diagnostic tool for identifying bromine-containing fragments.[5]

This guide will first outline a standard experimental protocol for acquiring a mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS). It will then present a predicted fragmentation pattern for this compound, grounded in the known behavior of related compounds. Finally, a comparative analysis will highlight the key differentiators in the mass spectra of similar molecules, providing a robust framework for structural interpretation.

Experimental Protocol: GC-MS Analysis

The acquisition of reproducible EI mass spectra is paramount. The following protocol describes a standard methodology for the analysis of semi-volatile heterocyclic compounds like the topic molecule.

Methodology
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Gas Chromatography (GC) System:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness phenyl-arylene polymer or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures consistent and extensive fragmentation, which is ideal for library matching and structural elucidation.[5]

    • Mass Analyzer: Quadrupole mass filter.

    • Scan Range: Scan a mass-to-charge ratio (m/z) range of 40–350 to detect the molecular ion and all significant fragment ions.[5]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Experimental Workflow Diagram

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (1µL, 250°C) Column GC Column Separation (30m, Phenyl-Arylene) IonSource EI Ionization (70 eV, 230°C) Injector->IonSource Transfer Line (280°C) Oven Temperature Program (80°C to 280°C) Analyzer Quadrupole Analyzer (m/z 40-350) IonSource->Analyzer Detector Electron Multiplier Detector Analyzer->Detector Data Data Acquisition & Processing Detector->Data

Caption: Generalized workflow for GC-EI-MS analysis.

Predicted Mass Spectrum of this compound

Based on fundamental principles of mass spectrometry and analysis of related compounds, the EI mass spectrum of this compound is predicted to exhibit several key features.

Molecular Ion (M⁺˙)

The molecular ion peak is expected at m/z 205 and 207 , corresponding to the molecules containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. Due to the natural abundance of these isotopes, the peaks should appear in an approximate 1:1 intensity ratio . The compound follows the nitrogen rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, as is observed here.[3]

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable daughter ions.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the O–CH₃ bond is a common pathway for methoxy-substituted aromatics. This results in a stable cation.

    • [M - •CH₃]⁺: Expected at m/z 190/192 .

  • Loss of a Formyl Radical (•CHO): Rearrangement and loss of a formyl radical from the methoxy group is another characteristic fragmentation.

    • [M - •CHO]⁺: Expected at m/z 176/178 .

  • Loss of a Bromine Radical (•Br): The C–Br bond is relatively weak and its cleavage leads to the loss of a bromine radical, a very common pathway for bromo-aromatics.

    • [M - •Br]⁺: Expected at m/z 126 . This fragment will not have the bromine isotopic signature.

Predicted Fragmentation Diagram

Fragmentation_Pathway cluster_frags M [C₆H₅BrFNO]⁺˙ m/z 205/207 (Molecular Ion) F1 [M - •CH₃]⁺ m/z 190/192 M->F1 - •CH₃ F2 [M - •CHO]⁺ m/z 176/178 M->F2 - •CHO F3 [M - •Br]⁺ m/z 126 M->F3 - •Br F4 [M - •CH₃ - CO]⁺ m/z 162/164 F1->F4 - CO

Caption: Predicted major fragmentation pathways for this compound.

Comparative Analysis with Structural Analogues

The most effective way to understand the influence of the fluorine atom is to compare the predicted spectrum of our target compound with the known spectra of its close analogues. The data for the comparator compounds is derived from a comprehensive analysis by BenchChem.[5]

Compound NameMolecular FormulaMW ( g/mol )[M]⁺˙ (m/z)Key Fragment Ions (m/z)
This compound C₆H₅BrFNO206.01205/207 (Predicted) 190/192 ([M-CH₃]⁺), 176/178 ([M-CHO]⁺), 126 ([M-Br]⁺)
3-Bromo-2-methoxypyridineC₆H₆BrNO188.02187/189172/174 ([M-CH₃]⁺), 158/160 ([M-CHO]⁺), 108 ([M-Br]⁺)
3-Bromo-5-methoxypyridineC₆H₆BrNO188.02187/189159/161 ([M-CO]⁺), 108 ([M-Br]⁺), 78

Table 1: Comparison of key mass spectral fragments for this compound and related analogues.

Discussion of Structural Influences
  • Effect of Fluorine Substitution: The primary impact of the fluorine atom is the 18-dalton mass shift (F=19 amu vs H=1 amu) observed in the molecular ion and corresponding fragments when comparing the target compound to its non-fluorinated analogues. The [M-Br]⁺ fragment at m/z 126 for the target compound is 18 units higher than the corresponding fragment at m/z 108 for the other two isomers, directly reflecting the presence of the fluorine atom on the pyridine ring after bromine loss.

  • Positional Isomerism: The fragmentation pattern can also distinguish between positional isomers. For example, 3-Bromo-5-methoxypyridine shows a prominent loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z 159/161, whereas the 2-methoxy isomers (both the target compound and 3-Bromo-2-methoxypyridine) are expected to preferentially lose a formyl radical (•CHO, 29 Da).[5] This difference is attributed to the stability of the resulting ions, which is dictated by the relative positions of the substituents.

  • Diagnostic Value: For an unknown sample, the presence of a strong M/M+2 pattern at m/z 205/207 would immediately suggest a compound with one bromine atom and a molecular weight of 205 (for ⁷⁹Br). The subsequent loss of 79 Da (or 81 Da) to a fragment at m/z 126 would confirm the presence of bromine. The mass of this m/z 126 fragment (C₅H₃FNO) is a strong indicator of a fluoro-methoxypyridine core.

Conclusion

While experimental data for this compound is not publicly cataloged, a reliable prediction of its EI mass spectrum can be achieved through the application of established fragmentation theory and comparative analysis. The spectrum is expected to be characterized by a molecular ion at m/z 205/207 with a clear 1:1 isotopic signature. Key diagnostic fragments are predicted at m/z 190/192 (loss of •CH₃), m/z 176/178 (loss of •CHO), and a prominent halogen-free fragment at m/z 126 (loss of •Br). This predicted pattern is readily distinguishable from its non-fluorinated isomers, demonstrating the power of EI-MS in the structural elucidation of closely related heterocyclic compounds. This guide provides a validated framework for researchers to confidently identify this molecule and similar structures in their synthetic workflows.

References

A Senior Application Scientist's Guide to 3-Bromo-5-fluoro-2-methoxypyridine: Characterization and Comparative Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities. Halogenated pyridines, in particular, serve as versatile scaffolds, offering multiple vectors for diversification through cross-coupling reactions. This guide provides an in-depth characterization of 3-Bromo-5-fluoro-2-methoxypyridine, a key intermediate, and presents a comparative analysis of its reactivity against its chloro and iodo analogs in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The insights and experimental data herein are intended to empower researchers to make informed decisions in their synthetic strategies.

Physicochemical and Spectroscopic Characterization of this compound

This compound (CAS No: 884494-81-9) is a substituted pyridine derivative that has gained significant traction as a building block in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1][2][3] Its unique substitution pattern, featuring a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position, imparts a distinct reactivity profile that is highly valuable in organic synthesis.[4]

Physicochemical Properties
PropertyValueSource(s)
CAS Number 884494-81-9[1]
Molecular Formula C₆H₅BrFNO[1]
Molecular Weight 206.01 g/mol [1]
Appearance Colorless oil or liquid[5]
Boiling Point 188.4 ± 35.0 °C at 760 mmHg[3]
Density 1.6 g/cm³[3]
Spectroscopic Analysis

A thorough spectroscopic characterization is essential for confirming the identity and purity of this compound. While full spectral data is often found in supplier documentation, the expected spectroscopic signatures are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two distinct aromatic proton signals, each split by the other and by the fluorine atom. The methoxy group will appear as a singlet. The availability of ¹H NMR spectra has been confirmed by various chemical suppliers.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to bromine, fluorine, and the methoxy group will exhibit characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Br, C-F, C-O, and aromatic C-H and C=C/C=N bonds.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Comparative Analysis of 3-Halo-5-fluoro-2-methoxypyridines in Cross-Coupling Reactions

To provide a comprehensive understanding of the utility of this compound, its reactivity in two of the most pivotal cross-coupling reactions, the Suzuki-Miyaura and Buchwald-Hartwig amination, is compared with its chloro and iodo analogs: 3-Bromo-5-chloro-2-methoxypyridine and 3-Iodo-5-fluoro-2-methoxypyridine .

The choice of the halogen atom at the 3-position significantly influences the reactivity of the pyridine ring in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[7] This trend dictates the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[10][11] The following table summarizes the expected reactivity and provides representative experimental conditions for the coupling of the three halo-pyridines with phenylboronic acid.

Table 1: Comparative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateHalogenExpected ReactivityCatalyst System (Representative)Base (Representative)Solvent (Representative)Temp. (°C) (Rep.)Time (h) (Rep.)Yield (%) (Rep.)
3-Iodo-5-fluoro-2-methoxypyridine IodoHighestPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq.)Toluene/EtOH/H₂O802-6>90
This compound BromoIntermediatePd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq.)Toluene/EtOH/H₂O858-1675-90
3-Bromo-5-chloro-2-methoxypyridine BromoIntermediatePd(dppf)Cl₂ (3 mol%)K₂CO₃ (2 eq.)Dioxane/H₂O9012~85

Note: The provided yields are representative and based on typical outcomes for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

The iodo-analog is expected to react faster and under milder conditions, often leading to higher yields in shorter reaction times. The bromo-derivatives are also excellent substrates, providing a good balance between reactivity and stability.[12]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 3-Halo-5-fluoro-2-methoxypyridine (Halo = I, Br, Cl) Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Reactant1->Catalyst Oxidative Addition Reactant2 Phenylboronic Acid (Ar-B(OH)₂) Base Base (e.g., Na₂CO₃, K₂CO₃) Product 3-Phenyl-5-fluoro-2-methoxypyridine Catalyst->Product Transmetalation & Reductive Elimination Solvent Solvent (e.g., Toluene/H₂O)

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in many biologically active molecules.[8][13][14] The reactivity trend of the halo-pyridines in this reaction is similar to that observed in the Suzuki-Miyaura coupling.

Table 2: Comparative Data for Buchwald-Hartwig Amination with Morpholine

SubstrateHalogenExpected ReactivityCatalyst System (Representative)Base (Representative)Solvent (Representative)Temp. (°C) (Rep.)Time (h) (Rep.)Yield (%) (Rep.)
3-Iodo-5-fluoro-2-methoxypyridine IodoHighestPd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)Cs₂CO₃ (1.5 eq.)Dioxane904-8>90
This compound BromoIntermediatePd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBu (1.4 eq.)Toluene10012-2480-95
3-Bromo-5-chloro-2-methoxypyridine BromoIntermediatePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄ (2 eq.)Toluene11018~80

Note: The provided yields are representative and based on typical outcomes for similar substrates. Actual yields may vary depending on the specific reaction conditions and the amine coupling partner.

The choice of ligand is crucial in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being necessary to achieve high yields, especially for less reactive aryl chlorides.[15][16]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 3-Halo-5-fluoro-2-methoxypyridine (Halo = I, Br, Cl) Catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / Xantphos) Reactant1->Catalyst Oxidative Addition Reactant2 Amine (e.g., Morpholine) Base Base (e.g., NaO*t*Bu, Cs₂CO₃) Product 3-Amino-5-fluoro-2-methoxypyridine Catalyst->Product Amine Coordination & Reductive Elimination Solvent Solvent (e.g., Toluene, Dioxane)

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of the starting materials and their application in cross-coupling reactions. These protocols are based on established literature procedures and may require optimization for specific substrates and scales.

Synthesis of 3-Bromo-5-chloro-2-methoxypyridine

This procedure describes the bromination of 5-chloro-2-methoxypyridine.[17]

Materials:

  • 5-chloro-2-methoxypyridine

  • Bromine

  • Glacial acetic acid

  • Sodium acetate

  • Diethyl ether

  • 1N Aqueous sodium hydroxide

  • 4% Aqueous sodium bisulfite

  • Magnesium sulfate

  • Hexane

Procedure:

  • Prepare a solution of bromine (1.5 mL, 29.28 mmol) in glacial acetic acid (7 mL) by slow addition.

  • In a separate flask, dissolve 5-chloro-2-methoxypyridine (2.1 g, 14.63 mmol) and sodium acetate (1.2 g, 14.63 mmol) in glacial acetic acid (7 mL).

  • Slowly add the bromine solution to the mixture of 5-chloro-2-methoxypyridine and sodium acetate.

  • Stir the reaction mixture at 80 °C for 6 hours.

  • Cool the reaction to room temperature and partition between diethyl ether and water.

  • Separate the organic layer and wash sequentially with 1N aqueous sodium hydroxide and 4% aqueous sodium bisulfite.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (100% hexane) to afford 3-bromo-5-chloro-2-methoxypyridine as a white solid (yield: 2.1 g, 64%).[17]

  • ¹H-NMR (300MHz, CDCl₃) δ: 3.99 (s, 3H), 7.81 (d, 1H), 8.05 (d, 1H). [17]

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of a 3-halopyridine with an arylboronic acid.[3][18]

Materials:

  • 3-Halo-5-fluoro-2-methoxypyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a dry Schlenk flask, add the 3-halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 3-halopyridine with an amine.[15]

Materials:

  • 3-Halo-5-fluoro-2-methoxypyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene

  • Ethyl acetate

  • Celite

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor (0.02 mmol) and phosphine ligand (0.04 mmol).

  • Seal the flask, evacuate, and backfill with an inert gas three times.

  • Add the base (1.4 mmol) and the 3-halopyridine (1.0 mmol).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrates with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of C-C and C-N bonds via palladium-catalyzed cross-coupling reactions. Its reactivity, being intermediate between its iodo and chloro analogs, offers a good balance of reaction efficiency and substrate stability. This guide has provided a comprehensive overview of its characterization and a comparative analysis of its performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The detailed experimental protocols serve as a practical starting point for researchers to incorporate this and related building blocks into their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

Comparison of 3-Bromo-5-fluoro-2-methoxypyridine with other brominated pyridines.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of the target molecules. 3-Bromo-5-fluoro-2-methoxypyridine has emerged as a strategic intermediate, offering a unique combination of reactive handles and modulating substituents. This guide provides an in-depth comparison of its performance and physicochemical properties against other structurally relevant brominated pyridines, supported by experimental insights and protocols.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of substituents is crucial for tuning a molecule's reactivity, selectivity, and pharmacokinetic profile. This compound (CAS 884494-81-9) is a prime example of a highly functionalized building block.

  • The Bromine Atom: Serves as a versatile reactive handle, primarily for palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.

  • The Fluorine Atom: Often incorporated to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

  • The Methoxy Group: An electron-donating group that modulates the electronic properties of the pyridine ring, influencing reactivity and potential biological interactions.

This guide will compare this trifunctionalized pyridine with simpler analogues to highlight the distinct advantages conferred by its unique substitution pattern.

Physicochemical and Electronic Properties: A Comparative Overview

The reactivity of a bromopyridine is intrinsically linked to its electronic and physical properties. The electron-withdrawing nature of the pyridine nitrogen atom itself makes the ring electron-deficient and generally enhances the reactivity of an attached halogen in cross-coupling reactions. However, additional substituents dramatically alter this landscape.

The interplay of the electron-donating methoxy group (+M, -I) and the electron-withdrawing fluoro group (-I, +M, with inductive effect dominating) creates a unique electronic environment in this compound. This contrasts with simpler bromopyridines where electronic effects are less complex.

Introduction: The Strategic Importance of 3-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Routes to 3-Bromo-5-fluoro-2-methoxypyridine for Pharmaceutical Research and Development

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of a program's success. This compound (CAS No. 884494-81-9) has emerged as a highly valuable intermediate in pharmaceutical and medicinal chemistry.[1][2] Its utility stems from a unique combination of functional groups: a pyridine core, common in many approved drugs; a fluorine atom, which can enhance metabolic stability and bioavailability; a methoxy group, influencing electronic distribution and target interaction; and a bromine atom, serving as a versatile handle for constructing complex molecular architectures through cross-coupling reactions.[1][3] This compound is notably a key intermediate for synthesizing advanced pharmaceutical agents, including second-generation TRK inhibitors.[4][5]

This guide provides an in-depth comparison of the most prevalent synthetic routes to this compound, offering a critical analysis of their respective methodologies, yields, and scalability. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific synthetic needs.

Comparative Analysis of Synthetic Strategies

Two primary and distinct synthetic strategies for the preparation of this compound have been identified in the literature.

  • Route A: Electrophilic Bromination of a Pre-functionalized Pyridine Ring. This approach begins with a substituted pyridine already containing the requisite fluoro and methoxy groups, followed by a regioselective bromination step.

  • Route B: O-Methylation of a Pre-functionalized Pyridinone Core. This strategy involves the construction of the brominated and fluorinated pyridinone scaffold first, with the final step being the methylation of the oxygen atom.

The following sections will dissect each route, providing detailed protocols and a critical evaluation of their respective merits and drawbacks.

Route A: Synthesis via Electrophilic Bromination

This synthetic pathway leverages the commercially available 2-methoxy-5-fluoropyridine as the immediate precursor. The core transformation is an electrophilic aromatic substitution to install the bromine atom at the C3 position.

Logical Workflow: Route A

Route A A 2-methoxy-5-fluoropyridine reagent N-bromosuccinimide (NBS) Anhydrous THF 70°C, 5h A->reagent B 3-Bromo-5-fluoro- 2-methoxypyridine reagent->B Route B A 3-bromo-5-fluoropyridin-2(1H)-one reagent Iodomethane (CH3I) Silver Carbonate (Ag2CO3) Toluene, RT, overnight A->reagent B 3-Bromo-5-fluoro- 2-methoxypyridine reagent->B

References

A Comparative Spectroscopic Guide to 3-Bromo-5-fluoro-2-methoxypyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of key chemical building blocks is paramount. This guide provides an in-depth spectroscopic analysis of 3-Bromo-5-fluoro-2-methoxypyridine, a versatile substituted pyridine derivative. Through a comparative lens, we will explore its spectral characteristics alongside structurally related analogs: 2-Bromo-5-methoxypyridine , 3-Bromo-2,5-dimethoxypyridine , and 3,5-Difluoro-2-methoxypyridine . This analysis will not only serve as a definitive reference for the title compound but will also illuminate the predictable and subtle shifts in spectroscopic data arising from changes in substituent patterns on the pyridine ring.

The causality behind our experimental choices and interpretations is rooted in the fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. By understanding how the electronic environment of each nucleus and bond is perturbed by the presence of electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) groups, we can confidently assign spectral features and, by extension, validate the molecular structure.

Spectroscopic Characterization of this compound

This compound (MW: 206.01 g/mol , Formula: C₆H₅BrFNO) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its spectroscopic signature provides a unique fingerprint for its identification and quality assessment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides crucial information about the proton environment. The electron-withdrawing nature of the bromine and fluorine atoms, combined with the electron-donating effect of the methoxy group and the inherent aromaticity of the pyridine ring, results in a distinct downfield shift for the aromatic protons.

Key Spectral Features:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4ddJ(H-F) ≈ 8.0, J(H-H) ≈ 2.5
H-6dJ(H-F) ≈ 2.5
OCH₃s

Note: Specific chemical shift values can be found on the provided spectrum from ChemicalBook.[3]

Interpretation:

  • The proton at the C-4 position is coupled to both the fluorine atom at C-5 and the proton at C-6, resulting in a doublet of doublets.

  • The proton at the C-6 position is coupled to the fluorine atom at C-5, appearing as a doublet.

  • The methoxy protons appear as a singlet, as they are not coupled to any other protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the directly attached and neighboring atoms.

Predicted Key Spectral Features:

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C-OCH₃)~160-165
C-3 (C-Br)~110-115
C-4~140-145 (d, J(C-F))
C-5 (C-F)~155-160 (d, J(C-F))
C-6~115-120 (d, J(C-F))
OCH₃~55-60

Note: These are predicted values based on established principles of NMR spectroscopy for substituted pyridines.[4][5][6][7] Experimental data should be consulted for precise values.

Interpretation:

  • The carbon attached to the electronegative oxygen of the methoxy group (C-2) is expected to be significantly downfield.

  • The carbon bearing the fluorine atom (C-5) will also be downfield and will exhibit a large one-bond carbon-fluorine coupling constant.

  • The carbons adjacent to the fluorine (C-4 and C-6) will show smaller carbon-fluorine couplings.

  • The carbon attached to the bromine (C-3) will be shielded relative to an unsubstituted carbon due to the "heavy atom effect".

Mass Spectrometry (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Key Features:

  • Molecular Ion (M⁺): A pair of peaks at m/z 205 and 207, with approximately equal intensity, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Key Fragments:

    • Loss of a methyl radical (•CH₃) from the methoxy group: [M-15]⁺

    • Loss of a bromine radical (•Br): [M-79/81]⁺

    • Further fragmentation of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected Key Absorptions:

Wavenumber (cm⁻¹)Vibration
~3100-3000Aromatic C-H stretch
~1600, ~1470C=C and C=N ring stretching
~1250-1200Aryl-O-C asymmetric stretch
~1050-1000Aryl-O-C symmetric stretch
~1100-1000C-F stretch
~700-600C-Br stretch

Note: These are general ranges and the exact positions can be influenced by the overall electronic structure of the molecule.[8][9][10][11]

Comparative Spectroscopic Analysis

To better understand the spectroscopic properties of this compound, we will now compare it with three structurally related analogs.

2-Bromo-5-methoxypyridine

This analog differs by the position of the bromine atom and the absence of the fluorine atom.

Spectroscopic Data Summary:

TechniqueKey Features and Comparison to Target Compound
¹H NMR The absence of fluorine simplifies the spectrum, with protons appearing as doublets and doublets of doublets due to proton-proton coupling. The overall chemical shifts will be slightly different due to the altered electronic distribution.[12]
¹³C NMR The carbon signals will not exhibit C-F coupling. The chemical shifts of the ring carbons will be shifted due to the different position of the bromine atom.
MS The molecular ion will appear at m/z 187 and 189.[13][14][15] The fragmentation pattern will be similar in terms of initial losses but may differ in subsequent fragmentations.
IR The spectrum will lack the C-F stretching vibration. The positions of the other bands will be subtly shifted.
3-Bromo-2,5-dimethoxypyridine

This analog replaces the fluorine atom with a second methoxy group.

Spectroscopic Data Summary:

TechniqueKey Features and Comparison to Target Compound
¹H NMR The spectrum will show two distinct methoxy singlets. The aromatic protons will have different chemical shifts and coupling patterns due to the presence of two electron-donating groups.
¹³C NMR The spectrum will contain an additional methoxy carbon signal. The chemical shifts of the ring carbons will be significantly influenced by the two methoxy groups.
MS The molecular ion will be at m/z 217 and 219.[16] The fragmentation will likely involve losses of methyl and methoxy radicals.
IR The C-F stretch will be absent. The C-O stretching bands may be more complex due to the two methoxy groups.
3,5-Difluoro-2-methoxypyridine

This analog replaces the bromine atom with a second fluorine atom.

Spectroscopic Data Summary:

TechniqueKey Features and Comparison to Target Compound
¹H NMR The spectrum will show complex splitting patterns for the aromatic protons due to coupling with two fluorine atoms.
¹³C NMR All ring carbons will exhibit C-F coupling, leading to a more complex spectrum. The absence of the heavy bromine atom will result in a downfield shift for C-3 compared to the target compound.
MS The molecular ion will be a single peak at m/z 145.[17][18] The fragmentation pattern will be dominated by losses related to the methoxy group and potentially HF.
IR The C-Br stretch will be absent, and the C-F stretching region may show more complex absorptions.

Experimental Protocols: A Foundation of Trustworthiness

The reliability of spectroscopic data hinges on the rigor of the experimental methodology. The following are detailed, step-by-step protocols for acquiring the types of data presented in this guide. These protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add internal standard (e.g., TMS). prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert sample into the spectrometer. prep3->acq1 Prepared Sample acq2 Lock on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire ¹H and ¹³C spectra using standard pulse programs. acq3->acq4 proc1 Apply Fourier transform to the FID. acq4->proc1 Raw FID Data proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate ¹H signals and pick peaks for all spectra. proc3->proc4 analysis Spectral Interpretation and Structural Elucidation proc4->analysis Processed Spectra

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.[6][19][20][21]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Phase the resulting spectrum to ensure all peaks are positive and have the correct shape. Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm). Integrate the proton signals to determine the relative number of protons for each resonance.

Mass Spectrometry (Electron Ionization)

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection intro1 Introduce a small amount of sample into the high vacuum of the ion source. ion1 Bombard sample molecules with high-energy electrons (typically 70 eV). intro1->ion1 Gaseous Sample ion2 Formation of molecular ions (M⁺) and fragment ions. ion1->ion2 sep1 Accelerate ions into a mass analyzer (e.g., quadrupole). ion2->sep1 Ion Beam sep2 Separate ions based on their mass-to-charge (m/z) ratio. sep1->sep2 det1 Ions strike a detector, generating an electrical signal. sep2->det1 Separated Ions det2 Signal is amplified and recorded. det1->det2 analysis Data Interpretation (Molecular Weight and Fragmentation) det2->analysis Mass Spectrum

Detailed Steps:

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated direct insertion probe or through the gas chromatograph (GC) inlet.[22][23][24]

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺), which may then fragment.[25]

  • Mass Analysis: Accelerate the newly formed ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions strike a detector, which generates an electrical signal proportional to the number of ions. This signal is then amplified and recorded by a computer.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The other peaks represent fragment ions, which can be used to deduce the structure of the molecule.

Infrared (IR) Spectroscopy (ATR-FTIR)

IR_Workflow cluster_bkg Background Scan cluster_sample Sample Analysis cluster_process Data Processing bkg1 Clean the ATR crystal surface. bkg2 Acquire a background spectrum of the empty crystal. bkg1->bkg2 sample1 Place a small amount of the sample directly onto the ATR crystal. bkg2->sample1 Ready for Sample sample2 Apply pressure to ensure good contact (for solids). sample1->sample2 sample3 Acquire the sample spectrum. sample2->sample3 process1 The instrument automatically subtracts the background from the sample spectrum. sample3->process1 Raw Sample Data analysis Identification of Functional Groups process1->analysis Final IR Spectrum

Detailed Steps:

  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[4][5][26][27]

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. For solids, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the infrared spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

  • Data Interpretation: Analyze the positions, shapes, and intensities of the absorption bands in the spectrum to identify the functional groups present in the molecule, using correlation charts as a guide.[8][9][10][11]

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of this compound. The comparative analysis with its structural analogs highlights the predictable and logical nature of spectroscopic shifts based on fundamental principles of organic chemistry. By adhering to the detailed experimental protocols, researchers can ensure the acquisition of high-quality, reliable data for confident structural elucidation and compound verification. This guide serves as a valuable resource for any scientist working with these and similar substituted pyridine derivatives, enabling a deeper understanding of their chemical properties through the lens of modern analytical techniques.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals dedicated to advancing science, our responsibility extends beyond discovery to ensuring the safety of our laboratories and the protection of our environment. The handling and disposal of specialized chemical reagents like 3-Bromo-5-fluoro-2-methoxypyridine, a key halogenated intermediate in synthetic chemistry, demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Waste Classification: The Foundation of Safe Disposal

Understanding the inherent risks of a chemical is the first principle of safe handling. This compound is a halogenated pyridine derivative and must be treated as hazardous waste.[1] Its toxicological properties necessitate careful management to prevent exposure and environmental contamination.

Key Hazards:

  • Health Hazards: The compound is harmful if swallowed, inhaled, or comes into contact with skin.[2] It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3] The primary target organ upon exposure is the respiratory system.[2]

  • Environmental Hazards: Like many pyridine derivatives, it should be prevented from entering drains or waterways.[4][5] As a halogenated organic compound, it is subject to specific environmental disposal regulations.[6][7]

  • Combustion Hazards: During incineration, it can produce highly toxic and corrosive byproducts, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2][8] This is a critical consideration for the final disposal technology, necessitating facilities with advanced scrubbing capabilities.

Quantitative Data Summary

For immediate reference, the essential properties and classifications are summarized below.

PropertyDataReference
Chemical Name This compound[2]
CAS Number 884494-81-9[2][9]
Molecular Formula C₆H₅BrFNO[9]
Appearance Colorless oil / Liquid at room temperature[10]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation); Skin/Eye/Respiratory Irritant[2]
Waste Classification Hazardous Waste, Halogenated Organic Compound[11][12]

Pre-Disposal Safety Protocols: Your First Line of Defense

Proper disposal begins long before the waste container is full. It starts with safe handling during use and meticulous preparation for waste collection.

A. Personal Protective Equipment (PPE)

A non-negotiable standard for handling this compound, whether in pure form or in solution, includes:

  • Eye Protection: Wear chemical safety goggles and a face shield.[2]

  • Hand Protection: Use compatible chemical-resistant gloves. While nitrile gloves are common, for pyridines, butyl rubber gloves may offer superior protection; always consult the glove manufacturer's compatibility chart.[13]

  • Body Protection: A fully-buttoned laboratory coat is mandatory.[13]

B. Required Engineering Controls

All handling and preparation of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of vapors.[13][14] Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[13]

C. Emergency Spill Management

Accidents require immediate and correct action. In the event of a spill, follow this protocol:

  • Evacuate and Alert: Notify colleagues in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office.

  • Ventilate: Ensure the chemical fume hood is operating.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to contain the spill.[1][4]

  • Collect: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: All cleaning materials, including contaminated wipes and PPE, must be disposed of as hazardous waste in the same container.[1]

The Core Disposal Workflow: A Step-by-Step Guide

The following workflow ensures that waste is segregated, contained, and labeled correctly, preventing chemical incompatibilities and ensuring regulatory compliance. The process is visualized in the diagram below.

G Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposition Start Identify Waste Containing This compound Neat Neat (Pure) Chemical Start->Neat Is it the pure compound? Liquid Liquid Waste (e.g., reaction mixtures, solutions) Start->Liquid Is it in solution? Solid Contaminated Solid Waste (e.g., PPE, weigh boats, silica gel) Start->Solid Is it contaminated material? Container_L Select Leak-Proof, Compatible 'Halogenated Organic Liquid' Waste Container Neat->Container_L Liquid->Container_L Container_S Select Lined, Compatible 'Halogenated Organic Solid' Waste Container Solid->Container_S Labeling Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms - Accumulation Start Date Container_L->Labeling Container_S->Labeling Storage Store Sealed Container in Designated Secondary Containment Area Away from Incompatibles Labeling->Storage EHS Arrange for Pickup via Institutional EHS Office Storage->EHS

Caption: Decision workflow for proper waste segregation and disposal.

Experimental Protocol for Waste Collection
  • Waste Segregation: This is the most critical step. Maintain separate, dedicated waste streams.

    • Halogenated vs. Non-Halogenated: Never mix halogenated waste, such as this compound, with non-halogenated organic waste.[11][12][15] The disposal methods and costs are vastly different.

    • Liquid Waste: Collect all solutions and reaction mixtures containing the title compound in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass).[1][13]

    • Solid Waste: Collect all contaminated disposable materials, including gloves, weigh boats, spatulas, and silica gel, in a separate, clearly labeled container for solid hazardous waste.[1]

  • Container Selection and Labeling:

    • Use only containers provided or approved by your EHS department. Ensure they have a secure, tight-fitting lid.[12]

    • Label the container before adding the first drop of waste.[12]

    • The label must clearly state:

      • The words "Hazardous Waste"[1]

      • The full chemical name: "Waste this compound" and any other chemical constituents.[1] Do not use abbreviations.

      • The date you started accumulating waste in the container.

  • Safe Storage:

    • Keep waste containers tightly closed at all times, except when actively adding waste.[12][13]

    • Store the sealed containers in a designated and properly ventilated waste accumulation area.[1]

    • Ensure the storage area provides secondary containment to control any potential leaks.

    • Store away from incompatible materials, particularly strong oxidizing agents and acids.[13]

Final Disposal and Regulatory Compliance

The ultimate disposal of this compound is not a task for the individual laboratory. It requires a licensed and regulated process.

  • Institutional EHS: Your primary point of contact is your institution's Environmental Health & Safety (EHS) office.[1] They will manage the collection from your lab and consolidate it for shipment to a certified hazardous waste disposal facility.

  • Approved Disposal Method: Due to its halogenated nature, the standard and environmentally responsible disposal method is high-temperature incineration in a facility equipped with scrubbers.[6][16] This technology is designed to handle the corrosive hydrogen fluoride and hydrogen bromide gases generated during combustion, neutralizing them before they can be released into the atmosphere.[2][8]

  • Regulatory Framework: In the United States, the disposal of such chemicals is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are a specifically regulated category.[7][17] Adhering to the procedures outlined in this guide ensures compliance with these critical regulations.

By treating this compound with the respect its hazardous properties demand, from initial handling to final disposal, we uphold our commitment to safety, scientific integrity, and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-fluoro-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-fluoro-2-methoxypyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。